4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPRIAYJCRBMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719205 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341405-19-3 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, including its structural details, physicochemical properties, and a discussion of its potential biological significance within the broader context of 1,3,4-thiadiazole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides general methodologies relevant to its class.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a bromine atom at the 5-position and a morpholine ring at the 2-position. The morpholine moiety is connected via its nitrogen atom.
Chemical Structure:
Table 1: Chemical Identifiers and Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₆H₈BrN₃OS |
| Molecular Weight | 250.12 g/mol |
| CAS Number | 1341405-19-3 |
| IUPAC Name | This compound |
| SMILES | C1COCCN1C2=NN=C(S2)Br |
| InChI | InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 |
| InChIKey | KNPRIAYJCRBMHL-UHFFFAOYSA-N |
| Predicted XlogP | 1.5 |
| Monoisotopic Mass | 248.95715 Da |
Synthesis and Characterization
A plausible synthetic route could involve the reaction of a 2,5-dihalo-1,3,4-thiadiazole with morpholine, leading to a nucleophilic substitution of one of the halogen atoms.
Hypothetical Synthesis Workflow:
General Experimental Protocol for Synthesis of Morpholine-Substituted Thiadiazoles
The following is a generalized protocol based on the synthesis of similar structures and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2,5-Dibromo-1,3,4-thiadiazole
-
Morpholine
-
A suitable solvent (e.g., ethanol, DMF, or acetonitrile)
-
A base (e.g., triethylamine or potassium carbonate)
Procedure:
-
Dissolve 2,5-dibromo-1,3,4-thiadiazole in the chosen solvent in a round-bottom flask.
-
Add a molar equivalent of morpholine to the solution.
-
Add a slight excess of the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization Data
No experimental spectral data for this compound has been published. However, predicted mass spectrometry data is available.[1]
Table 2: Predicted Mass Spectrometry Data [1]
| Adduct | m/z |
| [M+H]⁺ | 249.96443 |
| [M+Na]⁺ | 271.94637 |
| [M-H]⁻ | 247.94987 |
| [M+NH₄]⁺ | 266.99097 |
| [M+K]⁺ | 287.92031 |
Biological Activity and Potential Applications
The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of medicinally important compounds.[4][5] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5]
The introduction of a morpholine ring can modulate the physicochemical properties of a molecule, such as its solubility and pharmacokinetic profile, which can in turn influence its biological activity.
While there are no specific biological studies on this compound, its structural similarity to other biologically active 1,3,4-thiadiazoles suggests that it could be a candidate for investigation in various therapeutic areas. The presence of the bromine atom could also play a role in its activity, potentially through halogen bonding or by serving as a handle for further chemical modification.
Potential Areas of Investigation:
-
Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives have shown potent antibacterial and antifungal activities.
-
Anticancer Activity: The 1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer properties.
-
Enzyme Inhibition: Certain thiadiazole derivatives are known to inhibit various enzymes, making them interesting targets for drug development.
Logical Relationship for Potential Drug Discovery:
Conclusion
This compound is a synthetically accessible compound with a chemical structure that suggests potential for biological activity, given the known pharmacological importance of the 1,3,4-thiadiazole core. While specific experimental data for this molecule is currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential avenues for future research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. PubChemLite - this compound (C6H8BrN3OS) [pubchemlite.lcsb.uni.lu]
- 2. asianpubs.org [asianpubs.org]
- 3. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine CAS number 1341405-19-3
An In-Depth Technical Guide to 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine (CAS Number: 1341405-19-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available information exists for the specific compound this compound. This guide provides a comprehensive overview based on available data for the compound and related chemical structures. The experimental protocols are proposed based on established synthetic methodologies for similar compounds.
Core Compound Summary
This compound is a synthetic organic compound featuring a 1,3,4-thiadiazole ring substituted with a bromine atom and a morpholine moiety. The combination of the electron-deficient thiadiazole ring and the versatile morpholine scaffold suggests its potential as a building block in medicinal chemistry. The 1,3,4-thiadiazole core is a known bioisostere of pyrimidine and is present in numerous biologically active compounds, while the morpholine ring is often incorporated to improve pharmacokinetic properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1341405-19-3 | [1][2] |
| Molecular Formula | C6H8BrN3OS | [1][2] |
| Molecular Weight | 250.12 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
References
physicochemical properties of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
An In-depth Technical Guide on 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
Disclaimer: The following document is a technical guide compiled based on predicted data and generalized experimental protocols for analogous compounds. As of the date of this guide, specific experimental studies on this compound are not extensively available in public literature. The information provided herein should be used as a reference for research and development purposes, with the understanding that experimental validation is required.
Introduction
The compound this compound incorporates two key heterocyclic scaffolds known for their diverse pharmacological activities: the 1,3,4-thiadiazole ring and the morpholine ring. The 1,3,4-thiadiazole nucleus is a versatile pharmacophore associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and metabolic stability.[4] The combination of these two moieties in a single molecule presents an interesting subject for investigation in drug discovery and materials science. This guide provides an overview of its predicted physicochemical properties, a plausible synthetic route, and potential biological significance.
Physicochemical Properties
No experimental data for the have been reported in the public domain. The following table summarizes computational predictions and basic identifiers.
| Property | Value | Source |
| CAS Number | 1341405-19-3 | [5] |
| Molecular Formula | C₆H₈BrN₃OS | [6] |
| Molecular Weight | 249.12 g/mol | Calculated |
| Monoisotopic Mass | 248.95715 Da | [6] |
| Predicted XlogP | 1.5 | [6] |
| SMILES | C1COCCN1C2=NN=C(S2)Br | [6] |
| InChI | InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 | [6] |
| InChIKey | KNPRIAYJCRBMHL-UHFFFAOYSA-N | [6] |
XlogP is a computationally predicted octanol-water partition coefficient, indicating the lipophilicity of a compound.
Synthesis and Characterization
A specific, validated experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related 2-amino-1,3,4-thiadiazole derivatives.[7][8] A common approach involves the cyclization of thiosemicarbazide derivatives.
Proposed Synthetic Workflow
The diagram below illustrates a potential two-step synthetic pathway starting from morpholine-4-carbothiohydrazide.
Caption: Proposed two-step synthesis of the target compound.
Generalized Experimental Protocols
Step 1: Synthesis of 2-Amino-5-morpholino-1,3,4-thiadiazole This step involves the acid-catalyzed cyclization of a thiosemicarbazide derivative, a common method for forming the 1,3,4-thiadiazole ring.[7]
-
To a stirred solution of morpholine-4-carbothiohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add a dehydrating/cyclizing agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Step 2: Synthesis of this compound This step is a variation of the Sandmeyer reaction to replace the amino group with a bromine atom.
-
Dissolve the 2-amino-5-morpholino-1,3,4-thiadiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (release of N₂ gas) should be observed.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product using column chromatography on silica gel.
Characterization Workflow
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
Caption: Standard workflow for chemical characterization.
Potential Biological and Pharmacological Significance
While no specific biological data exists for this compound, the activities of its core components suggest several areas for investigation.
-
Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer properties by targeting various enzymes and signaling pathways involved in cancer progression.[1][9]
-
Antimicrobial Activity: The thiadiazole scaffold is a cornerstone in the development of new antibacterial and antifungal agents.[3][10]
-
Anti-inflammatory Effects: Some thiadiazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX), suggesting potential anti-inflammatory applications.[1]
-
Enzyme Inhibition: The 1,3,4-thiadiazole moiety is known to act as a carbonic anhydrase inhibitor, a target for diuretics and antiglaucoma agents.[1]
The morpholine group generally enhances the drug-like properties of a molecule. Therefore, this compound could be a candidate for screening in these therapeutic areas.
General Biological Screening Workflow
For a novel compound like this, a typical initial screening process would follow the workflow below to identify potential biological activities.
Caption: General workflow for primary biological screening.
Conclusion
This compound is a chemical entity with potential for further investigation in medicinal chemistry. Although experimental data is currently lacking, this guide provides a foundational understanding based on predicted properties and established chemical principles for analogous structures. The proposed synthetic routes and characterization workflows offer a starting point for researchers aiming to synthesize and study this compound. Its structural motifs suggest that screening for anticancer, antimicrobial, and anti-inflammatory activities would be a logical direction for future research.
References
- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-(5-Bromo[1,3,4]thiadiazol-2-yl)morpholine | 1341405-19-3 [chemicalbook.com]
- 6. PubChemLite - this compound (C6H8BrN3OS) [pubchemlite.lcsb.uni.lu]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
Technical Guide: Molecular Weight of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight of the compound 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, a substance of interest in chemical and pharmaceutical research.
Compound Identification
-
Systematic Name: this compound
-
CAS Number: 1341405-19-3[1]
Molecular Formula and Weight
The molecular formula for this compound is C₆H₈BrN₃OS.[1] Its molecular weight is 250.12 g/mol .[1]
Data Presentation: Elemental Composition and Contribution to Molecular Weight
The following table details the elemental composition of this compound and the contribution of each element to its overall molecular weight.
| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass Contribution (amu) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Sulfur | S | 1 | 32.065 | 32.065 |
| Total | 250.119 |
Note: The calculated molecular weight may vary slightly from the cited value due to rounding of atomic masses.
Experimental Protocol: Determination of Molecular Weight
The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.
Methodology: Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules are passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: The peak in the mass spectrum with the highest m/z value corresponding to the singly charged molecular ion [M+H]⁺ or [M]⁺ will indicate the molecular weight of the compound.
Visualization of the Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound.
References
Determining the Solubility of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine in various organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document focuses on establishing robust experimental protocols. These protocols are designed to yield reliable and reproducible solubility data, which is critical for applications in drug development, process chemistry, and analytical sciences.
Introduction to this compound
This compound is a heterocyclic compound incorporating a brominated thiadiazole ring and a morpholine moiety.[1][2] The physicochemical properties of such molecules, particularly their solubility, are fundamental to their handling, formulation, and biological activity. Understanding the solubility profile in a range of organic solvents is a crucial first step in the development of any potential therapeutic agent or fine chemical.
Quantitative Solubility Data
Table 1: Experimental Solubility Data for this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Notes |
| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Shake-Flask | |
| e.g., Methanol | e.g., 25 | Data to be determined | e.g., HPLC | |
| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Gravimetric | |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., NMR | |
| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Shake-Flask | |
| e.g., Hexane | e.g., 25 | Data to be determined | e.g., Shake-Flask | |
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | e.g., HPLC | |
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data to be determined | e.g., HPLC |
Experimental Protocols for Solubility Determination
A standardized and well-documented experimental protocol is essential for generating high-quality solubility data. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[3]
Materials and Equipment
-
This compound (purity ≥97%)[2]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Nuclear Magnetic Resonance (NMR) spectrometer[3]
-
Volumetric flasks and pipettes
General Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of the target compound.
Caption: A flowchart outlining the key stages in the experimental determination of solubility.
Detailed Shake-Flask Protocol
-
Preparation of the Solid-Solvent Mixture : Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.
-
Equilibration : Tightly cap the vials and place them in a constant temperature shaker. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.[3]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.
-
Sample Collection and Dilution : Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Accurately dilute the collected sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated analytical technique such as HPLC or NMR to determine the concentration of the dissolved compound.[3] A pre-established calibration curve is necessary for accurate quantification.
-
Calculation and Reporting : Calculate the solubility in mg/mL by taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Factors Influencing Solubility
Several factors can influence the solubility of an organic compound and should be considered when designing experiments and interpreting data:
-
Polarity : The principle of "like dissolves like" is a useful guideline. The polarity of this compound will significantly impact its solubility in polar versus non-polar solvents.[3]
-
Temperature : The solubility of solids in liquids generally increases with temperature, although exceptions exist. Investigating solubility at different temperatures can provide valuable thermodynamic insights.[3]
-
Molecular Size and Shape : Larger molecules can be more challenging for solvent molecules to surround and dissolve.[3]
-
Crystalline Form : Polymorphism, if present, can lead to different solubility values for the same compound.
Logical Framework for Solvent Selection
The selection of solvents for solubility screening should be systematic. The following diagram outlines a logical approach to solvent selection based on their properties.
Caption: A diagram illustrating the rationale for selecting a diverse range of organic solvents for solubility testing.
This structured approach ensures that the solubility profile of this compound is comprehensively characterized, providing a solid foundation for its future applications in research and development.
References
The Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives have shown significant promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of 1,3,4-thiadiazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Anticancer Activity: Targeting the Engines of Cell Growth
1,3,4-Thiadiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving interference with crucial signaling pathways that govern cell proliferation, survival, and apoptosis.[1]
Quantitative Anticancer Data
The anticancer efficacy of various 1,3,4-thiadiazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Honokiol-linked 1,3,4-thiadiazoles | A549 (Lung) | 1.62 - 4.61 | [3][4] |
| HCT116 (Colon) | 1.62 - 4.61 | [3] | |
| MDA-MB-231 (Breast) | 1.62 - 4.61 | [3] | |
| Ciprofloxacin-based 1,3,4-thiadiazoles | MCF-7 (Breast) | 3.26 - 15.7 | [4] |
| SKOV-3 (Ovarian) | 3.58 | [4] | |
| A549 (Lung) | 2.79 | [4] | |
| 2-(Phenylamino)-5-aryl-1,3,4-thiadiazoles | MCF-7 (Breast) | 49.6 | [5][6] |
| MDA-MB-231 (Breast) | 53.4 - 64.2 | [5][6] | |
| Thiophene-containing 1,3,4-thiadiazoles | HepG-2 (Liver) | 4.37 | [7] |
| A-549 (Lung) | 8.03 | [7] | |
| Pyrimidine-substituted 1,3,4-thiadiazoles | HCT116 (Colon) | 8.04 (48h), 5.52 (72h) | [8] |
| Indole-containing 1,3,4-thiadiazoles | MCF-7 (Breast) | 1.01 - 2.04 | [2][9] |
| Pyrazoline-based 1,3,4-thiadiazoles | HepG-2 (Liver) | 84.9 | [2] |
| MCF-7 (Breast) | 63.2 | [2] |
Key Signaling Pathways in Anticancer Activity
Several studies have elucidated that 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1]
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells. For instance, honokiol derivatives bearing a 1,3,4-thiadiazole moiety have been found to suppress the PI3K/Akt/mTOR pathway, inducing cytotoxic autophagy in cancer cells.[3] Similarly, other derivatives have demonstrated the ability to diminish the phosphorylation levels of Akt, a key downstream effector of PI3K.[10]
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit the activation of the MEK/ERK signaling pathway in colorectal cancer cells, leading to cell cycle arrest and apoptosis.[8][11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
1,3,4-Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Morpholine Ring: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have led to its incorporation into a wide array of bioactive compounds, including numerous FDA-approved drugs. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety in drug design and development, with a focus on its impact on pharmacological activity, pharmacokinetics, and structure-activity relationships (SAR). Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to support researchers in leveraging this versatile heterocycle for the discovery of novel therapeutics.
Physicochemical Properties and Pharmacokinetic Advantages
The prevalence of the morpholine ring in successful drug candidates can be attributed to its favorable physicochemical properties, which often translate to an improved pharmacokinetic profile.
Key Physicochemical Characteristics:
-
pKa and Basicity: The morpholine nitrogen has a pKa of approximately 8.5, making it a weak base. This allows it to be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[1][2][3][4][5][6][7][8]
-
Solubility: The presence of both a hydrogen bond acceptor (oxygen) and a donor/acceptor (nitrogen) within the ring structure contributes to a favorable balance of hydrophilicity and lipophilicity. This often leads to improved aqueous solubility of the parent molecule, a critical factor for bioavailability.[1][2][3][4][5][6][7][8]
-
Metabolic Stability: The morpholine ring is generally more metabolically stable than other nitrogen-containing heterocycles like piperidine. The electron-withdrawing effect of the oxygen atom can reduce the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[9]
-
CNS Penetration: The balanced lipophilicity and hydrogen bonding capacity of the morpholine ring can facilitate crossing the blood-brain barrier (BBB). This has made it a valuable component in the design of centrally acting drugs.[1][2][3][4][5][6][7][8]
These properties collectively contribute to improved absorption, distribution, metabolism, and excretion (ADME) profiles of morpholine-containing drugs, ultimately enhancing their therapeutic potential.
The Morpholine Ring in Action: Case Studies of Approved Drugs
The versatility of the morpholine scaffold is evident in the diverse therapeutic areas where it has been successfully applied. The following examples illustrate the critical role of the morpholine ring in the mechanism of action and overall profile of several key drugs.
Gefitinib: An EGFR Inhibitor for Cancer Therapy
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The morpholine ring in gefitinib is crucial for its solubility and pharmacokinetic properties, enabling oral bioavailability.
Signaling Pathway of EGFR Inhibition by Gefitinib:
Linezolid: An Antibiotic Targeting Protein Synthesis
Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The morpholine moiety is a key component of its structure, contributing to its unique mechanism of action and favorable pharmacokinetic profile, including high oral bioavailability.
Mechanism of Action of Linezolid:
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI). The morpholine ring is a central feature of its chemical structure, contributing to its selectivity and overall pharmacological profile.
Mechanism of Action of Reboxetine:
Quantitative Data on Morpholine-Containing Bioactive Compounds
The inclusion of a morpholine ring can significantly impact the potency and selectivity of a bioactive compound. The following tables summarize quantitative data for several morpholine-containing compounds, primarily focusing on PI3K inhibitors, a class where the morpholine moiety is a common feature.
Table 1: In Vitro Inhibitory Activity of Morpholine-Containing PI3K Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| ZSTK474 | PI3Kα | 5.0 | A375 (Melanoma) | 0.58 | [10] |
| PI3Kβ | 20.8 | - | - | [10] | |
| PI3Kγ | 14.6 | - | - | [10] | |
| PI3Kδ | 3.9 | - | - | [10] | |
| Thieno[3,2-d]pyrimidine 15e | PI3Kα | 2.0 | A375 (Melanoma) | 0.58 | [11] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile 17p | PI3Kα | 31.8 | A2780 (Ovarian) | - | |
| PI3Kδ | 15.4 | U87MG (Glioblastoma) | - | ||
| MCF7 (Breast) | - | ||||
| DU145 (Prostate) | - |
Table 2: Comparative Activity of Morpholine vs. Piperidine Analogs
| Compound | Heterocycle | Target | IC50 (nM) | Reference |
| ZSTK474 | Morpholine | PI3Kα | 5.0 | [10] |
| Analog 2a | Piperazine | PI3Kα | >180 | [10] |
| JNJ-10181457 | Morpholine | Histamine H3 Receptor | - | [5] |
| Piperidine Analog | Piperidine | Histamine H3 Receptor | - | [5] |
Note: Specific IC50 values for the Histamine H3 receptor antagonists were not provided in the source, but the morpholine-containing compound was reported to have improved potency and CNS druggability.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of morpholine-containing bioactive compounds.
Synthesis of Morpholine Derivatives
The synthesis of morpholine-containing compounds can be achieved through various routes. A general procedure for the synthesis of 4-morpholino-2-phenylquinazolines is described below.
Workflow for the Synthesis of 4-Morpholino-2-phenylquinazolines:
Detailed Protocol:
-
Step 1: Cyclization. A solution of the appropriately substituted 2-aminobenzonitrile and benzoyl chloride in a suitable solvent (e.g., pyridine) is heated under reflux. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration to yield the 2-phenyl-3H-quinazolin-4-one derivative.
-
Step 2: Chlorination. The quinazolinone derivative is heated with phosphorus oxychloride (POCl₃), either neat or in a high-boiling solvent. The excess POCl₃ is removed under reduced pressure, and the residue is treated with ice-water. The resulting solid, the 4-chloro-2-phenylquinazoline, is collected by filtration.
-
Step 3: Nucleophilic Substitution. The 4-chloro-2-phenylquinazoline is dissolved in a suitable solvent (e.g., isopropanol), and morpholine is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration or extraction to afford the final 4-morpholino-2-phenylquinazoline derivative.
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against the PI3Kα enzyme.
Workflow for PI3Kα Inhibition Assay:
Detailed Protocol (using ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute the PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add the diluted PI3Kα enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the lipid substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP produced to ATP, which is then used to generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[3][13][14][15]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[3][13][14][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[3][13][14][15]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.
Workflow for MIC Determination:
Detailed Protocol:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the test compound (e.g., Linezolid) in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[1][16][17][18][19]
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][16][17][18][19]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[1][16][17][18][19]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[1][16][17][18][19]
Conclusion
The morpholine ring is a powerful and versatile tool in the medicinal chemist's armamentarium. Its favorable physicochemical properties often translate into improved pharmacokinetic profiles, enhancing the drug-like qualities of bioactive molecules. From oncology to infectious diseases and central nervous system disorders, the morpholine scaffold has proven its value across a wide range of therapeutic areas. A thorough understanding of its structure-activity relationships, coupled with robust experimental evaluation, will undoubtedly continue to fuel the discovery and development of innovative and effective morpholine-containing drugs for years to come.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. emerypharma.com [emerypharma.com]
An In-depth Technical Guide to Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutics
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that moves beyond traditional occupancy-based inhibition.[1] Instead of merely blocking a protein's function, TPD utilizes small molecules to harness the cell's own machinery for eliminating specific disease-causing proteins.[2][3] This is primarily achieved through heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which are engineered to induce the degradation of a specific protein of interest (POI).[4][5]
PROTACs are comprised of three core components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[6][7] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex.[8] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for destruction by the 26S proteasome.[7][9] The PROTAC is then released to act catalytically, enabling the degradation of multiple protein copies.[7] This guide provides a technical overview of the essential building blocks of these degraders, key experimental protocols for their evaluation, and the data used to measure their efficacy.
Chapter 1: The Architectural Blueprint of a Protein Degrader
The modular design of a PROTAC allows for systematic optimization. Each of the three building blocks plays a critical and distinct role in the molecule's overall function, efficacy, and selectivity.
-
E3 Ligase Ligand (Anchor): This component recruits a specific E3 ubiquitin ligase, one of over 600 such enzymes in the human body.[6][10] The choice of E3 ligase can significantly impact degradation efficiency and tissue-specific activity.[5]
-
Target-Binding Ligand (Warhead): This moiety provides specificity by binding to the protein targeted for degradation.[6] These ligands are often derived from known inhibitors of the target protein.[5]
-
Linker: Far from being a passive spacer, the linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex.[7][11]
The interplay between these three components dictates the geometry and stability of the ternary complex, which is a key determinant of degradation efficiency.[2]
Chapter 2: E3 Ubiquitin Ligase Ligands – The Engines of Degradation
While hundreds of E3 ligases exist, the development of PROTACs has been dominated by a select few for which high-affinity, cell-permeable small molecule ligands are available.[8][10] The most commonly recruited E3 ligases are Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAP), and mouse double minute 2 homolog (MDM2).[6][12]
| E3 Ligase | Common Ligands | Representative Structures | Typical Binding Affinity (KD) |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Derivatives of immunomodulatory imide drugs (IMiDs).[6][12] | 1-10 µM |
| von Hippel-Lindau (VHL) | VHL-1, (S,R,S)-AHPC | Based on the HIF-1α peptide that binds to VHL.[4][13] | 29 nM - 66 nM[14][15] |
| IAP (cIAP1, XIAP) | Bestatin, LCL161 | Based on Smac mimetics.[13] | Variable |
| MDM2 | Nutlin-3a, Idasanutlin | Cis-imidazoline analogs that mimic p53 binding.[13] | Low nM to µM |
Table 1: Summary of commonly used E3 ligase ligands in PROTAC design.
The selection of the E3 ligase ligand is a critical design element, influencing the PROTAC's degradation profile and potential for off-target effects.[10]
Chapter 3: The Linker – More Than Just a Connection
The linker is a pivotal component that influences a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex.[11][16] Linker design is a multi-parameter optimization process, with length, rigidity, and chemical composition being key variables.[7][11]
The most common motifs used in linkers are polyethylene glycol (PEG) and alkyl chains.[4][6][16] PEG linkers can enhance solubility and permeability, while alkyl chains offer predictable length and flexibility.[7] The optimal linker length must be determined empirically for each target and E3 ligase pair, as a linker that is too short may cause steric clashes, while one that is too long might lead to unproductive binding.[7][11]
| Linker Type | Common Motifs | Properties | Considerations |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Synthetically accessible, allows conformational sampling.[7] PEG improves solubility.[7] | High flexibility can lead to unproductive binding modes.[7] |
| Rigid | Piperazine, Cycloalkanes | Restricts conformational freedom, can improve potency and selectivity.[7] | Less adaptable to different protein pairs; synthesis can be more complex.[7] |
| Functionalized | Click Chemistry (Alkynes/Azides) | Facilitates rapid synthesis of PROTAC libraries for optimization.[16] | May introduce unintended interactions.[7] |
Table 2: Common linker types and their properties.
Chapter 4: Mechanism of Action – The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for selective degradation of short-lived proteins in eukaryotic cells.[17][18] The process is a cascade of enzymatic reactions.[19]
-
Ternary Complex Formation: The PROTAC molecule brings the target protein (POI) and the E3 ligase into close proximity, forming a POI-PROTAC-E3 ligase ternary complex.[9]
-
Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[7][20]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[18][21] The PROTAC molecule is not degraded and can participate in further catalytic cycles.[7]
Chapter 5: Key Experimental Protocols
The development and characterization of a PROTAC require a suite of biochemical, biophysical, and cell-based assays to confirm its mechanism of action and quantify its efficacy.
Protocol 5.1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[22]
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293, HeLa) and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA Protein Assay Kit to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control.
Protocol 5.2: Biophysical Assays for Ternary Complex Formation
Confirming that a PROTAC induces a ternary complex is crucial. Several biophysical techniques can be used to measure the kinetics and thermodynamics of this interaction.[14][15]
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Covalently immobilize a biotinylated E3 ligase complex (e.g., VCB) onto a streptavidin-coated sensor chip.[23]
-
Binary Interaction Measurement: To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the sensor surface.[23]
-
Ternary Complex Measurement: To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of the target protein with a series of PROTAC concentrations. Inject these solutions over the E3-ligase-immobilized surface.[23]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) for both binary and ternary interactions. The cooperativity (alpha) of the ternary complex can be calculated, which indicates the extent to which the binding of one protein partner enhances the binding of the other.[23]
Other valuable techniques include Isothermal Titration Calorimetry (ITC), which provides thermodynamic data, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a high-throughput method for detecting proximity in solution.[5][14][23]
Chapter 6: Data Interpretation and Key Metrics
The efficacy of a PROTAC is typically characterized by two key parameters derived from dose-response experiments:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[24]
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.[24]
These values are crucial for comparing the potency and efficacy of different degrader molecules.[25]
| PROTAC | Target | E3 Ligase | Warhead | Anchor | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | CRBN | JQ1 | Pomalidomide | ~4 | >90 | HeLa |
| MZ1 | BRD4 | VHL | JQ1 | VHL-1 | ~20 | >90 | HeLa |
| ARV-825 | BRD4 | CRBN | OTX015 | Pomalidomide | <1 | >95 | RS4;11 |
| NC-1 | BTK | CRBN | Ibrutinib Analog | Thalidomide Analog | 2.2 | 97 | Mino |
Table 3: Example quantitative data for well-characterized PROTACs. Data compiled from various sources for illustrative purposes.[16][25]
Conclusion
The modular nature of protein degrader building blocks provides a powerful platform for developing novel therapeutics. A deep understanding of the roles of the E3 ligase ligand, the target-binding ligand, and the connecting linker is essential for the rational design of potent and selective degraders. The experimental protocols and quantitative metrics outlined in this guide provide a framework for the systematic evaluation and optimization of these innovative molecules, paving the way for the next generation of medicines that can target the previously "undruggable" proteome.[1][2]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Building Blocks for Targeted Protein Degradation [evitachem.com]
- 3. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. benchchem.com [benchchem.com]
- 8. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. chempep.com [chempep.com]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
- 25. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine: A Technical Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of direct studies on this specific molecule, this review focuses on established synthetic methodologies for structurally related compounds and the well-documented biological activities of the 2,5-disubstituted 1,3,4-thiadiazole and morpholine pharmacophores. This information serves as a valuable resource for researchers interested in the potential synthesis, evaluation, and development of this and similar molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN₃OS | --INVALID-LINK-- |
| Molecular Weight | 250.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1341405-19-3 | --INVALID-LINK--[1] |
Synthesis
A definitive, published synthetic protocol for this compound is not currently available. However, based on established methods for the synthesis of related 2,5-disubstituted 1,3,4-thiadiazoles, a plausible synthetic route can be proposed. A common and effective method involves the cyclization of thiosemicarbazide derivatives.
A potential starting material for the synthesis is 2-amino-5-bromo-1,3,4-thiadiazole. The preparation of this intermediate is typically achieved by the bromination of 2-amino-1,3,4-thiadiazole, which itself can be synthesized from thiosemicarbazide.[2] Another approach involves the diazotization of a 2-amino-1,3,4-thiadiazole derivative followed by a Sandmeyer-type reaction. For instance, 2-amino-5-ethyl-1,3,4-thiadiazole has been converted to its 2-bromo analogue using copper(II) bromide and an alkyl nitrite.[3]
Once the 2-bromo-1,3,4-thiadiazole core is obtained, the morpholine moiety can be introduced via a nucleophilic aromatic substitution reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (General Procedure)
A common method for the synthesis of the 2-amino-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide with a carboxylic acid.[4]
-
Reaction Setup: In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent), a suitable carboxylic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).
-
Reaction: Grind the solids together evenly at room temperature. Allow the mixture to stand until the reaction is complete, yielding the crude product.
-
Work-up: Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the resulting mixture is between 8.0 and 8.2.
-
Purification: Filter the mixture. The resulting filter cake is washed, dried, and then recrystallized from a suitable solvent system (e.g., DMF/water) to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[4]
Potential Biological Activities
The 1,3,4-thiadiazole ring is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[5][6] These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][7] The incorporation of a morpholine ring can further modulate the pharmacological profile of a molecule.
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole are known to exhibit significant antibacterial and antifungal properties.[6][8][9] The mechanism of action can vary, but these compounds often target essential enzymes or cellular processes in microorganisms. The presence of a halogen, such as bromine, can enhance the antimicrobial potency of the molecule.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents.[5][10][11][12] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.[5] Some derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.[5] The morpholine moiety is also found in several anticancer drugs and can contribute to the overall activity.
Caption: Potential biological activities of this compound.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This is a general protocol for assessing the antimicrobial activity of a compound.[6]
-
Culture Preparation: Revive stock cultures of the test bacteria (e.g., Bacillus subtilis, Escherichia coli) by inoculating them in a suitable broth medium and incubating at 37°C for 18 hours.
-
Plate Inoculation: Prepare agar plates of the appropriate medium. Inoculate each plate with the 18-hour-old bacterial culture (e.g., 100 μL of a 10⁻⁴ cfu suspension) and spread it evenly.
-
Well Preparation: Create wells in the agar plates using a sterile borer.
-
Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone should be used as positive and negative controls, respectively.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]
Conclusion
While direct experimental data on this compound is limited, the extensive literature on related 1,3,4-thiadiazole and morpholine-containing compounds provides a strong foundation for future research. The proposed synthetic pathways are well-established for analogous structures, and the documented biological activities of these pharmacophores suggest that the target compound holds significant promise as a candidate for antimicrobial and anticancer drug discovery. This technical guide serves as a starting point for researchers to design and execute studies to synthesize and evaluate the therapeutic potential of this and other novel 2,5-disubstituted 1,3,4-thiadiazoles.
References
- 1. calpaclab.com [calpaclab.com]
- 2. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 3. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. bepls.com [bepls.com]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Enduring Legacy of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2,5-Disubstituted 1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility as a pharmacophore has led to the development of a vast array of compounds with diverse and potent biological activities. This in-depth technical guide explores the discovery and rich history of 2,5-disubstituted 1,3,4-thiadiazoles, providing a comprehensive overview of their synthesis, key experimental protocols, and biological significance. The journey of this scaffold, from its initial discovery to its current prominence in drug discovery, offers valuable insights for researchers seeking to leverage its potential in developing novel therapeutics.
A Historical Journey: From Serendipitous Discovery to a Privileged Scaffold
The story of the 1,3,4-thiadiazole nucleus is intrinsically linked to the development of hydrazine chemistry in the late 19th century. The first description of a 1,3,4-thiadiazole derivative is credited to Fischer in 1882. However, the definitive elucidation of the ring system's structure was accomplished by Freund and Kuhn in 1890.[1] Early synthetic explorations were pioneered by researchers like Busch, who in 1894, reported the synthesis of a thiadiazole derivative from the reaction of hydrazine sulfate and carbon disulfide.[2] These initial discoveries laid the groundwork for a century of chemical exploration that would unlock the immense therapeutic potential of this heterocyclic system.
The subsequent decades saw the development of more robust and versatile synthetic methodologies, allowing for the systematic investigation of structure-activity relationships. The advent of sulfur-based drugs further propelled research into sulfur-containing heterocycles, including 1,3,4-thiadiazoles. Today, the 2,5-disubstituted 1,3,4-thiadiazole is recognized as a "privileged scaffold" in medicinal chemistry, a testament to its ability to interact with a wide range of biological targets and exhibit a broad spectrum of pharmacological activities.
Key Synthetic Methodologies: A Gateway to Chemical Diversity
The versatility of the 2,5-disubstituted 1,3,4-thiadiazole scaffold is, in large part, due to the numerous and efficient synthetic routes developed for its construction. These methods provide medicinal chemists with the tools to generate vast libraries of analogues for biological screening. The most prominent and widely employed synthetic strategies are detailed below.
Cyclization of Thiosemicarbazides with Carboxylic Acids or Their Derivatives
One of the most common and reliable methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclodehydration of a thiosemicarbazide with a carboxylic acid or its derivative. This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
General Reaction Scheme:
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives [3]
A mixture of an aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is then added, and the resulting mixture is heated at 80–90 °C for one hour with stirring. After cooling in an ice bath, 40 mL of water is carefully added, and the suspension is refluxed for 4 hours. The mixture is then cooled and basified to pH 8 with a 50% sodium hydroxide solution and stirred. The resulting solid is collected by filtration, washed with water, and recrystallized to afford the desired 5-aryl-1,3,4-thiadiazol-2-amine.
Synthesis from Diacylhydrazines using Thionating Reagents
The conversion of N,N'-diacylhydrazines to 2,5-disubstituted 1,3,4-thiadiazoles is another widely used method. This transformation is achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its efficiency and mild reaction conditions.
General Reaction Scheme:
Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Aldehydes and Hydrazides using Lawesson's Reagent [4][5]
An aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) are refluxed in ethanol for 2 hours. The solvent is then removed in vacuo. The resulting N-aroylhydrazone intermediate is then reacted with Lawesson's reagent and 4-dimethylaminopyridine (DMAP) in refluxing toluene. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to yield the 2,5-disubstituted-1,3,4-thiadiazole. This one-pot procedure offers the advantage of not needing to isolate the intermediate hydrazone.
Transformation of 1,3,4-Oxadiazoles
2,5-Disubstituted 1,3,4-oxadiazoles can serve as precursors for their thiadiazole counterparts. This conversion is typically achieved by heating the oxadiazole with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or thiourea.
General Reaction Scheme:
Experimental Protocol: Conversion of 2,5-Disubstituted 1,3,4-Oxadiazole to 1,3,4-Thiadiazole
A mixture of the 2,5-disubstituted-1,3,4-oxadiazole (1.0 mmol) and thiourea (2.0 mmol) is heated in a suitable solvent, such as pyridine or dimethylformamide, at reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of 2,5-disubstituted 1,3,4-thiadiazoles, providing a valuable resource for comparative analysis.
Table 1: Synthesis Yields of 2,5-Disubstituted 1,3,4-Thiadiazoles
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Benzoic acid, Thiosemicarbazide | POCl₃, 80-90°C | 5-Phenyl-1,3,4-thiadiazol-2-amine | Not specified | [3] |
| Aryl hydrazides, Aryl aldehydes | Lawesson's reagent, DMAP, Toluene, reflux | 2,5-Diaryl-1,3,4-thiadiazoles | 75-97 | [4] |
| Alkyl 2-(methylthio)-2-thioxoacetates, Acyl hydrazides | p-TSA, Water, 80°C | 2,5-Disubstituted-1,3,4-thiadiazoles | 63-90 | [6] |
| Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate, Hydrazine hydrate | Ethanol, reflux | 4,4′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]dibutanohydrazide | 92 | [7][8] |
Table 2: Biological Activity of 2,5-Disubstituted 1,3,4-Thiadiazoles
| Compound Structure | Biological Activity | Cell Line/Organism | IC₅₀ (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Anticancer | LoVo | 2.44 | [3] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Anticancer | MCF-7 | 23.29 | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Anticancer | MCF-7 | 49.6 | [9][10] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Anticancer | MDA-MB-231 | 53.4 | [9][10] |
| N(1)-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N(4)-[1-(4-chlorophenyl) (phenyl) methanone]-semicarbazone | Anticonvulsant | MES test | >100 mg/kg | |
| N(1)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N(4)-[1-(4-methoxyphenyl) (phenyl) methanone]-semicarbazone | Anticonvulsant | scPTZ test | 68.2 mg/kg | |
| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Antibacterial | S. aureus | 8 | [9] |
| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Antifungal | C. albicans | 16 | [9] |
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by 1,3,4-thiadiazole derivatives and a general experimental workflow for their synthesis and screening.
Caption: Anticancer mechanism of 1,3,4-thiadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2,5-dibromo-1,3,4-thiadiazole, via a Sandmeyer-type reaction from 2,5-diamino-1,3,4-thiadiazole. This is followed by a selective nucleophilic aromatic substitution (SNAr) with morpholine. This protocol offers detailed, step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a morpholine moiety can enhance pharmacokinetic properties such as solubility and metabolic stability. The target compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route described herein is robust and proceeds in two distinct stages, each with a detailed experimental procedure.
Data Presentation
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Diazotization and Bromination | 2,5-Diamino-1,3,4-thiadiazole | HBr, NaNO₂, CuBr | 1 : 10 : 2.2 : 1.2 | Water | 0 to 100 | 2 | 60-70 |
| 2 | Nucleophilic Aromatic Substitution | 2,5-Dibromo-1,3,4-thiadiazole | Morpholine, Triethylamine (Et₃N) | 1 : 1.1 : 1.2 | Acetonitrile (MeCN) | 80 (Reflux) | 6-12 | 75-85 |
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromo-1,3,4-thiadiazole
This procedure outlines the synthesis of the dibrominated precursor via a Sandmeyer-type reaction.
Materials:
-
2,5-Diamino-1,3,4-thiadiazole
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Diazotization: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2,5-diamino-1,3,4-thiadiazole (1.0 eq) in a 48% aqueous solution of hydrobromic acid (10 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
After the addition is complete, gradually heat the reaction mixture to 100 °C and maintain this temperature for 1 hour, or until nitrogen gas evolution ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 2,5-dibromo-1,3,4-thiadiazole as a solid.
Step 2: Synthesis of this compound
This procedure details the selective mono-substitution of the dibromo-thiadiazole with morpholine.
Materials:
-
2,5-Dibromo-1,3,4-thiadiazole
-
Morpholine
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,5-dibromo-1,3,4-thiadiazole (1.0 eq) and acetonitrile.
-
Add morpholine (1.1 eq) followed by triethylamine (1.2 eq) to the suspension.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure solid.
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
Application Notes and Protocols for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The discovery of novel E3 ligase ligands is a critical area of PROTAC research, as the current repertoire is limited, primarily relying on ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL). The compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine presents a unique chemical scaffold that can be explored for its potential as a novel E3 ligase ligand or as a building block for PROTAC synthesis. The bromine atom on the thiadiazole ring offers a versatile handle for chemical modification and conjugation to a POI ligand via a suitable linker.
This document provides a comprehensive overview of the potential applications and detailed experimental protocols for utilizing this compound in the development of novel PROTACs.
Rationale for Use in PROTAC Development
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. In the context of PROTACs, this compound can be envisioned in two primary roles:
-
As a Novel E3 Ligase Ligand: The thiadiazole-morpholine moiety could potentially bind to a known or novel E3 ligase. The bromine atom would then serve as the attachment point for the linker.
-
As a Linker Component or a Handle for Synthesis: The bromo-thiadiazole can be a key intermediate in the synthesis of a PROTAC, where the bromine is substituted in a coupling reaction to connect to the rest of the molecule.
The following sections will focus on the hypothetical scenario where this compound is a novel E3 ligase ligand, providing a roadmap for its validation and incorporation into a PROTAC.
Diagrams and Workflows
General Mechanism of Action of a PROTAC
Caption: General mechanism of action of a PROTAC.
Experimental Workflow for PROTAC Development
Caption: Workflow for PROTAC development and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general synthetic route for coupling the bromo-thiadiazole moiety to a POI ligand via a linker. A Suzuki coupling reaction is provided as an example.
Materials:
-
This compound
-
POI-Linker-Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification system (e.g., Flash chromatography, HPLC)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq).
-
Add the POI-Linker-Boronic acid or ester (1.1 eq).
-
Add the base (e.g., K2CO3, 2.0 eq).
-
Dissolve the mixture in a degassed solvent (e.g., 1,4-dioxane and water, 4:1).
-
Purge the reaction mixture with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol is to determine if the synthesized PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase.
Materials:
-
Synthesized PROTAC
-
Recombinant His-tagged POI
-
Recombinant GST-tagged E3 Ligase
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add a fixed concentration of His-tagged POI and GST-tagged E3 ligase.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for complex formation.
-
Add the anti-His-donor and anti-GST-acceptor antibodies to the wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the PROTAC concentration to determine the ternary complex formation curve.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This protocol is to assess the ability of the PROTAC to induce the degradation of the target POI in a cellular context.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 18-24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Biochemical and Cellular Activity of PROTAC-X
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | |
| to POI | e.g., 150 nM |
| to E3 Ligase | e.g., 1.2 µM |
| Ternary Complex Formation | |
| Max TR-FRET Signal | e.g., 0.85 |
| Concentration at 50% Max Signal | e.g., 250 nM |
| Cellular Degradation | |
| DC50 (50% Degradation Conc.) | e.g., 75 nM |
| Dmax (Max Degradation) | e.g., >90% |
Table 2: Selectivity Profile of PROTAC-X (Hypothetical Proteomics Data)
| Protein | Fold Change vs. Vehicle | p-value |
|---|---|---|
| Target POI | -12.5 | <0.0001 |
| Off-Target 1 | -1.2 | 0.35 |
| Off-Target 2 | +1.1 | 0.42 |
| Off-Target 3 | -1.5 | 0.21 |
Disclaimer: The protocols and data presented are exemplary and should be adapted based on the specific protein of interest, E3 ligase, and cell line used in your research. The use of this compound as a novel E3 ligase ligand is a hypothetical application and requires experimental validation.
Application Notes and Protocols: The Role of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD technologies lead to the complete removal of the target protein. The most prominent TPD modalities are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules consisting of two active domains joined by a chemical linker: one domain binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3] This process is catalytic, allowing sub-stoichiometric amounts of a PROTAC to degrade a significant amount of the target protein.[2]
The Role of Building Blocks in PROTAC Synthesis
The modular nature of PROTACs allows for their rational design and synthesis from chemical building blocks. These building blocks typically consist of a warhead for the POI, an E3 ligase ligand, and various linkers to connect them. The choice of each component is critical for the efficacy and selectivity of the final PROTAC molecule.
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is classified as a Protein Degrader Building Block .[4] Its chemical structure, featuring a brominated thiadiazole ring linked to a morpholine group, suggests its potential utility as a scaffold or ligand in the synthesis of novel protein degraders. The bromine atom provides a reactive handle for chemical modification, allowing for its incorporation into a larger PROTAC molecule, potentially as part of the POI ligand, the E3 ligase ligand, or the linker.
Hypothetical Application in PROTAC Design
Given the absence of specific target information for this compound in published literature, we present a hypothetical application to illustrate its potential use. In this scenario, the thiadiazole-morpholine moiety is envisioned as a novel ligand that binds to a hypothetical Protein of Interest (POI-X). The bromine atom serves as the attachment point for a linker connected to a known E3 ligase ligand, such as one for Cereblon (CRBN) or Von Hippel-Lindau (VHL).
The resulting hypothetical PROTAC, PROTAC-X , would be a bifunctional molecule capable of inducing the degradation of POI-X.
Caption: Structure of a hypothetical PROTAC-X.
Quantitative Data Summary (Illustrative)
Effective evaluation of a novel PROTAC involves quantifying its degradation efficiency and cellular effects. The following table presents illustrative data for our hypothetical PROTAC-X.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Cell Viability IC50 (µM) |
| PROTAC-X | POI-X | Cancer Cell Line A | 50 | 95 | 5.2 |
| PROTAC-X-neg (inactive control) | POI-X | Cancer Cell Line A | >10000 | <10 | >50 |
| POI-X Inhibitor (non-degrader) | POI-X | Cancer Cell Line A | N/A | 0 | 8.7 |
-
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achievable with the degrader.
-
Cell Viability IC50 : The concentration of the compound required to inhibit cell growth by 50%.
Key Experimental Protocols
The following are detailed protocols for essential experiments used to characterize the activity of a novel PROTAC like the hypothetical PROTAC-X.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control signal to determine the extent of protein degradation.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and control compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add the CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC50 value.
Visualizing Pathways and Workflows
Caption: The PROTAC-mediated ubiquitin-proteasome pathway.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
Application Note: HPLC Analysis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine Purity
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine, a key intermediate in pharmaceutical research and development. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to assess the purity of this compound and to identify and quantify any related impurities.
Introduction
This compound is a heterocyclic compound with a molecular formula of C6H8BrN3OS and a molecular weight of 250.12 g/mol .[1] Given its role as a building block in the synthesis of pharmacologically active molecules, ensuring its purity is critical for the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a precise and accurate analytical technique widely used for purity assessment in the pharmaceutical industry. This document provides a detailed protocol for an RP-HPLC method suitable for the analysis of this compound.
Experimental Protocol
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar aromatic compounds.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Trifluoroacetic acid (TFA).
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: The test sample of this compound.
A summary of the HPLC parameters is provided in the table below. These conditions have been selected based on typical methods for the analysis of substituted thiadiazole compounds.[2]
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the weighed standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound test sample.
-
Transfer the weighed sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection if necessary.
-
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system should be verified by performing a system suitability test. A series of injections of the standard solution are made to ensure the system is operating correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 injections) |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation products. The synthesis of related thiadiazole compounds can involve starting materials like thiosemicarbazides and carboxylic acids or their derivatives.[3][4][5][6] Therefore, unreacted starting materials or intermediates could be present as impurities.
| Specification | Limit |
| Purity | ≥ 97.0% |
| Any Single Unknown Impurity | ≤ 0.5% |
| Total Impurities | ≤ 3.0% |
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The RP-HPLC method described in this application note is suitable for the determination of the purity of this compound. The method is specific, and the system suitability parameters ensure the reliability of the results. This protocol can be effectively implemented in quality control laboratories for routine analysis of this important chemical intermediate. Further validation studies should be conducted to demonstrate the method's linearity, accuracy, precision, and robustness as per regulatory requirements.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. jocpr.com [jocpr.com]
Application Notes: 1H and 13C NMR Characterization of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is a heterocyclic compound incorporating both a morpholine and a brominated 1,3,4-thiadiazole moiety.[1][2] The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules.[4][5] This document provides a detailed protocol for the characterization of this compound using 1H and 13C NMR spectroscopy.
Chemical Structure
-
Molecular Weight: 250.12 g/mol [2]
-
Structure: A morpholine ring N-substituted at position 2 of a 5-bromo-1,3,4-thiadiazole ring.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for 1,3,4-thiadiazole derivatives and ensures good solubility.[7][8] Deuterated chloroform (CDCl₃) is another common alternative.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7-1.0 mL of the chosen deuterated solvent.[6]
-
Homogenization: Vortex or gently agitate the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
Table 1: 1H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 400 MHz | Standard for routine analysis. |
| Pulse Program | Standard single pulse (zg30) | Excitation of proton nuclei. |
| Solvent | DMSO-d₆ | Common solvent for this class of compounds.[7] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Number of Scans (NS) | 16-32 | To improve signal-to-noise ratio. |
| Relaxation Delay (D1) | 2.0 s | Allows for relaxation of protons between scans. |
| Acquisition Time (AQ) | ~4.0 s | Determines the resolution of the spectrum. |
| Spectral Width (SW) | ~16 ppm | Covers the typical chemical shift range for organic molecules. |
| Reference | TMS (δ 0.00) or residual solvent peak | Internal standard for chemical shift calibration. |
Table 2: 13C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 100 MHz (on a 400 MHz instrument) | Corresponds to the 13C resonance frequency. |
| Pulse Program | Proton-decoupled (zgpg30) | Simplifies the spectrum to single lines for each carbon. |
| Solvent | DMSO-d₆ | Consistent with 1H NMR analysis. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Number of Scans (NS) | 1024-2048 | Required due to the low natural abundance of 13C.[9] |
| Relaxation Delay (D1) | 2.0 s | Allows for carbon nuclei relaxation. |
| Acquisition Time (AQ) | ~1.7 s | Determines the resolution of the spectrum. |
| Spectral Width (SW) | ~240 ppm | Covers the full range of 13C chemical shifts. |
| Reference | TMS (δ 0.00) or solvent peak (DMSO-d₆ at δ 39.52) | Internal standard for chemical shift calibration. |
Predicted Spectral Data and Interpretation
The following tables summarize the expected chemical shifts (δ) for this compound based on the analysis of structurally similar compounds.[3][7][10]
1H NMR Data
The morpholine ring protons are expected to appear as two distinct signals, each integrating to 4 protons. Due to the chair conformation of the morpholine ring and coupling to adjacent methylene protons, these signals are anticipated to be triplets.
Table 3: Predicted 1H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.75 | Triplet (t) | 4H | -O-CH₂ - (Morpholine) |
| ~ 3.65 | Triplet (t) | 4H | -N-CH₂ - (Morpholine) |
13C NMR Data
The proton-decoupled 13C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.
Table 4: Predicted 13C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 | C -N (Thiadiazole, C2) |
| ~ 145 | C -Br (Thiadiazole, C5) |
| ~ 65.5 | -C H₂-O- (Morpholine) |
| ~ 46.8 | -C H₂-N- (Morpholine) |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the NMR characterization of the target compound.
Caption: Figure 1: NMR Characterization Workflow.
References
- 1. PubChemLite - this compound (C6H8BrN3OS) [pubchemlite.lcsb.uni.lu]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. chem.latech.edu [chem.latech.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. isca.me [isca.me]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine in In Vitro Assays
Disclaimer: The following application notes and protocols are a proposed framework for the investigation of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine. As of the current date, specific experimental data for this compound is not extensively available in published literature. The methodologies and hypothetical data presented here are based on the activities of structurally related 1,3,4-thiadiazole derivatives, which have shown potential as anticancer and enzyme inhibitory agents.[1][2][3][4][5] Researchers should adapt these protocols as necessary for their specific experimental context.
Introduction
This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to a morpholine moiety. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][5][6] The morpholine ring is also a common substituent in bioactive molecules, often improving pharmacokinetic properties. Given these structural features, this compound is a candidate for investigation in various in vitro assays, particularly in the context of cancer research and enzyme inhibition.
These notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines and for evaluating its potential as a kinase inhibitor, a common mechanism of action for this class of molecules.[7]
Data Presentation: Hypothetical In Vitro Activity
The following tables summarize potential quantitative data for this compound, hereafter referred to as Compound-X , in common in vitro assays.
Table 1: In Vitro Cytotoxicity of Compound-X against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 8.5 ± 1.2 |
| A549 | Lung Carcinoma | MTT | 72 | 15.2 ± 2.5 |
| HCT116 | Colon Carcinoma | MTT | 72 | 11.8 ± 1.9 |
| K562 | Chronic Myelogenous Leukemia | MTT | 72 | 5.3 ± 0.9 |
| NIH3T3 | Normal Fibroblast | MTT | 72 | > 50 |
Table 2: Kinase Inhibitory Activity of Compound-X
| Kinase Target | Assay Type | IC50 (µM) |
| Abl Kinase | In Vitro Kinase Assay | 7.4 ± 1.1 |
| EGFR | In Vitro Kinase Assay | 22.1 ± 3.4 |
| HER-2 | In Vitro Kinase Assay | 35.6 ± 4.8 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of Compound-X against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, K562) and a normal cell line (e.g., NIH3T3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound-X stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X in complete medium from the stock solution. Final concentrations may range from 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of Compound-X against a specific protein kinase (e.g., Abl, EGFR). This is often performed using luminescence-based or fluorescence-based assay kits.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Compound-X stock solution (10 mM in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White or black 96-well or 384-well assay plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of Compound-X in the appropriate assay buffer.
-
Prepare a solution of the kinase and substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer at a concentration close to its Km for the specific kinase.
-
-
Assay Reaction:
-
Add the diluted Compound-X or vehicle (DMSO) to the wells of the assay plate.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and generate a signal by adding the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow the signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence signal using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Compound-X relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Below are diagrams illustrating a potential signaling pathway that could be targeted by 1,3,4-thiadiazole derivatives and a general workflow for in vitro screening.
Caption: Hypothetical inhibition of RTK and Abl kinase pathways by Compound-X.
Caption: General workflow for in vitro screening of Compound-X.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(5-Bromo-1,3,4-thiadiazole-2-yl)morpholine in Cell-Based Assays
Introduction
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is a synthetic heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The incorporation of a morpholine ring may enhance the pharmacokinetic properties of the molecule.[2] These application notes provide detailed protocols for evaluating the cytotoxic effects of 4-(5-Bromo-1,3,4-thiadiazole-2-yl)morpholine on cancer cell lines, a common application for novel thiadiazole derivatives.[5][6][7][8][9][10][11]
Postulated Mechanism of Action
While the specific mechanism of this compound is yet to be fully elucidated, many 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. It is hypothesized that this compound may inhibit one or more kinases in this pathway, leading to the induction of apoptosis.
Quantitative Data Summary
The following table summarizes the hypothetical cytotoxic activity of 4-(5-Bromo-1,3,4-thiadiazole-2-yl)morpholine against various human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| A549 | Lung Carcinoma | 12.3 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | 6.2 ± 0.5 |
| K562 | Chronic Myelogenous Leukemia | 15.8 ± 1.4 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, K562)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
Apoptosis Assay by Annexin V-FITC/Propidium Iodide Staining
This protocol describes the detection of apoptosis in cells treated with the test compound using flow cytometry.
Materials:
-
6-well plates
-
Human cancer cell line (e.g., HepG2)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
The provided protocols offer a framework for the initial characterization of the biological activity of 4-(5-Bromo-1,3,4-thiadiazole-2-yl)morpholine in cell-based assays. Based on the activity profile of related 1,3,4-thiadiazole derivatives, this compound is a candidate for further investigation as a potential anticancer agent. Future studies should focus on elucidating its precise mechanism of action, including the identification of its direct molecular targets and its effects on downstream signaling pathways.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological activity of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine as a chemical probe is limited in publicly available literature. This document provides potential applications and generalized protocols based on the well-documented activities of the 1,3,4-thiadiazole and morpholine scaffolds, which are known to be privileged structures in medicinal chemistry. The protocols provided are templates for the initial screening and characterization of this compound.
Introduction
This compound is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to a morpholine moiety. While this specific molecule is commercially available, often as a building block for more complex molecules like protein degraders, its intrinsic biological profile as a chemical probe is not yet extensively characterized.[1]
The 1,3,4-thiadiazole core is a bioisostere of the pyrimidine ring and is a key component in numerous pharmacologically active agents.[2] Derivatives of this scaffold have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[3][4][5][6][7][8] The morpholine ring is also a common feature in medicinal chemistry, often added to improve the pharmacokinetic profile of a molecule.[9]
These application notes serve as a guide for researchers to explore the potential of this compound as a chemical probe, leveraging the known biology of its core components.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1341405-19-3 | [1] |
| Molecular Formula | C₆H₈BrN₃OS | [1][10] |
| Molecular Weight | 250.12 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥97% (typical) | [1] |
| Storage | 2-8°C |
Potential Biological Activities and Applications
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore present in compounds that target a wide range of enzymes and signaling pathways. Below are potential applications for this compound based on data from analogous compounds.
Potential as an Enzyme Inhibitor
Derivatives of 1,3,4-thiadiazole are known to inhibit several classes of enzymes. This suggests that this compound could be screened for inhibitory activity against:
-
Protein Kinases: Numerous thiadiazole derivatives act as inhibitors of protein kinases such as JNK and PI3K/Akt, which are critical nodes in cancer and inflammation signaling.[11][12][13]
-
α-Glucosidase: Certain thiadiazole analogues are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them relevant for diabetes research.[3]
-
Cyclooxygenase (COX): The scaffold is found in selective COX-2 inhibitors, which are important anti-inflammatory agents.[4][14]
-
Carbonic Anhydrase: This enzyme family is a known target of thiadiazole-containing drugs like acetazolamide.[3][4]
Potential as an Anticancer Agent
The thiadiazole ring is a common feature in compounds designed as anticancer agents.[2][6] These compounds often function by:
-
Inhibiting Kinase Signaling: As mentioned, targeting pathways like PI3K/Akt can suppress tumor growth and survival.[12]
-
Inducing Apoptosis: Many thiadiazole derivatives have been shown to halt the cell cycle and induce programmed cell death in cancer cell lines.[2]
-
Disrupting DNA Replication: The structural similarity of the thiadiazole ring to pyrimidine allows some derivatives to interfere with nucleic acid synthesis.[2]
Data on Exemplary 1,3,4-Thiadiazole Derivatives
The following table summarizes the inhibitory concentrations (IC₅₀) for various 1,3,4-thiadiazole derivatives against different biological targets to provide a reference for potential potency.
| Compound Class | Target | IC₅₀ Value (μM) | Reference |
| Thiadiazole Schiff Bases | α-Glucosidase | 1.10 ± 0.10 | [3] |
| Triazolo-thiadiazoles | Akt Phosphorylation | Time/Conc. Dependent | [12] |
| 5-phenyl-1,3,4-thiadiazoles | MCF-7 Cancer Cells | 2.32 - 8.35 | [2] |
| Ciprofloxacin-thiadiazoles | SKOV-3 Cancer Cells | Potent Activity | [2] |
Generalized Experimental Protocols
The following protocols are generalized templates that can be adapted to test the biological activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to assess if the compound inhibits the activity of a specific protein kinase (e.g., JNK, AKT).
Materials:
-
Kinase of interest (e.g., recombinant human AKT1)
-
Kinase substrate (e.g., a specific peptide)
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound (test compound)
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 μM to 1 nM) in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup: To each well of the plate, add:
-
Kinase solution (at 2X final concentration).
-
Substrate/ATP mix (at 2X final concentration).
-
Test compound dilution or control.
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP-containing mix to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the results and determine the IC₅₀ value using non-linear regression.
Protocol 2: Cell Viability/Anti-proliferative Assay (MTT-Based)
This protocol assesses the effect of the compound on the viability and proliferation of a cancer cell line (e.g., MCF-7, HT-29).[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear tissue culture plates
-
This compound (test compound)
-
Known cytotoxic drug (positive control, e.g., Doxorubicin)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 μL of the compound-containing medium to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 μL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate a potential experimental workflow and a relevant signaling pathway that could be investigated.
Caption: Hypothetical screening cascade for a novel chemical probe.
Caption: The PI3K/AKT pathway, a potential target for thiadiazole probes.
References
- 1. calpaclab.com [calpaclab.com]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C6H8BrN3OS) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common route involves a two-step process. First, the cyclization of a thiosemicarbazide derivative to form the 2-amino-1,3,4-thiadiazole ring. This is followed by a bromination step and subsequent nucleophilic substitution with morpholine. An alternative pathway could involve the direct reaction of a morpholine-containing precursor.
Q2: My yield of the final product is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors. Common issues include incomplete cyclization of the thiadiazole ring, inefficient bromination, formation of side products, or degradation of the product during purification. Careful monitoring of each reaction step by techniques like Thin Layer Chromatography (TLC) is crucial.[1]
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Side product formation is a frequent challenge in heterocyclic synthesis.[1] In the synthesis of 1,3,4-thiadiazoles, for instance, the formation of 1,2,4-triazole derivatives can occur, particularly under alkaline conditions.[1] Performing the cyclization in an acidic medium can favor the desired 1,3,4-thiadiazole ring formation.[1] During bromination, over-bromination or bromination at incorrect positions can be an issue. Controlling the stoichiometry of the brominating agent and the reaction temperature is critical.
Q4: What are the best practices for purifying the final compound?
A4: Purification of this compound typically involves column chromatography. The choice of solvent system for chromatography is critical and should be determined by preliminary TLC analysis. Recrystallization from a suitable solvent can be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the cyclization step | Poor quality of starting materials (e.g., thiosemicarbazide).[1] | Ensure the purity of reagents before starting the synthesis. |
| Incorrect reaction time or temperature.[1] | Monitor the reaction progress using TLC to determine the optimal reaction time and temperature. | |
| Solubility issues of starting materials.[1] | Explore alternative solvents like THF, dioxane, or isopropanol if starting materials have poor solubility in the chosen solvent.[1] | |
| Inefficient Bromination | Insufficient brominating agent. | Increase the equivalents of the brominating agent incrementally while monitoring the reaction by TLC. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, as bromination can be sluggish at lower temperatures. | |
| Presence of water in the reaction mixture. | Ensure all glassware is dry and use anhydrous solvents, as water can interfere with the bromination reaction. | |
| Formation of Multiple Products in Bromination | Over-bromination. | Use a controlled amount of the brominating agent and add it portion-wise. |
| Reaction temperature is too high. | Maintain a lower temperature to improve selectivity. | |
| Difficulty in Isolating the Final Product | Product is highly soluble in the work-up solvents. | Use a different extraction solvent or perform multiple extractions with a smaller volume of solvent. |
| Emulsion formation during aqueous work-up. | Addition of brine or gentle centrifugation can help break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Intermediate)
This protocol describes a general method for the synthesis of the thiadiazole core.
-
Reaction Setup: In a round-bottomed flask, dissolve an equimolar quantity of 2-amino-5-phenyl-1,3,4-thiadiazole and an appropriate aromatic aldehyde in methanol.
-
Reaction Conditions: Heat the mixture at 60-70°C on a water bath for 4 hours.[2] A few drops of glacial acetic acid can be added to catalyze the reaction.[2]
-
Work-up and Purification: After cooling, the precipitated product is filtered, washed with distilled water, dried, and recrystallized from a suitable solvent like hot water.[2] The completion of the reaction should be monitored by TLC.[2]
Protocol 2: Bromination of 2-Amino-1,3,4-thiadiazole
This protocol is adapted from a method for the bromination of a similar substrate.
-
Pre-treatment: Dissolve 2-amino-1,3,4-thiadiazole in an acidic solution to obtain the solution to be reacted.[3]
-
Reaction: Mix the solution with bromine for a preliminary reaction.[3] Subsequently, in the presence of an oxidant (e.g., hydrogen peroxide), continue the reaction to obtain the brominated material.[3] The reaction temperature is typically maintained between 15-30°C.[3]
-
Alkali Analysis: The brominated material is then treated with a base to obtain 2-amino-5-bromo-1,3,4-thiadiazole.[3]
Data Presentation
Table 1: Hypothetical Optimization of the Bromination Step
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | N-Bromosuccinimide (NBS) | 1.1 | 25 | 12 | 45 |
| 2 | N-Bromosuccinimide (NBS) | 1.5 | 25 | 12 | 60 |
| 3 | N-Bromosuccinimide (NBS) | 1.5 | 50 | 6 | 75 |
| 4 | Liquid Bromine | 1.1 | 0 | 8 | 65 |
| 5 | Liquid Bromine | 1.1 | 25 | 4 | 80 |
Visualizations
References
Technical Support Center: Purification of Brominated 1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of brominated 1,3,4-thiadiazoles.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of Product and Impurities | - Similar Polarity: The desired brominated 1,3,4-thiadiazole and impurities (e.g., starting materials, over-brominated byproducts) have very close Rf values in the chosen solvent system. - Wrong Solvent System: The eluent is too polar, causing all components to move too quickly down the column. | - Solvent System Optimization: Systematically test different solvent systems with varying polarities. Common systems for 1,3,4-thiadiazoles include hexane/ethyl acetate and chloroform/ethyl acetate mixtures. Try adding a small amount of a third solvent like methanol or dichloromethane to fine-tune the separation. - Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help resolve compounds with similar polarities. - Alternative Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18), depending on the compound's properties. |
| Product Decomposition on Column | - Acidity of Silica Gel: The slightly acidic nature of standard silica gel can lead to the degradation of sensitive brominated 1,3,4-thiadiazoles. - Unstable C-Br Bond: Although generally stable, the carbon-bromine bond on the electron-deficient thiadiazole ring might be susceptible to cleavage under certain conditions. | - Deactivate Silica Gel: Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the mobile phase. - Use Alternative Adsorbents: Employ neutral or basic alumina, or Florisil®, which are less acidic than silica gel. - Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to reduce the contact time between the compound and the stationary phase. |
| Low Recovery of Product | - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. - Product Streaking/Tailing: The compound elutes over a large number of fractions, leading to dilute solutions and difficulty in isolation. | - Modify the Mobile Phase: Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent to help desorb the compound from the stationary phase. - Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can lead to better band-to-band separation and reduce tailing. |
| Separation of Positional Isomers | - Subtle Polarity Differences: Positional isomers of brominated 1,3,4-thiadiazoles often have very similar polarities, making them difficult to separate on standard silica gel. | - High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, often a mixture of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid. - Specialized Chromatography: Consider chiral chromatography if the isomers are enantiomers or diastereomers. For some positional isomers, specialized stationary phases with different selectivities (e.g., those capable of π-π interactions) might be effective. |
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" Instead of Crystallization | - High Impurity Level: Impurities can lower the melting point and disrupt the crystal lattice formation. - Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures, or the compound may be precipitating too quickly. - Rapid Cooling: Cooling the solution too fast can favor the formation of a supersaturated oil over an ordered crystal structure. | - Pre-purification: If the crude material is very impure, perform a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization. - Solvent Screening: Test a variety of solvents or solvent pairs. Ethanol and aqueous ethanol are commonly used for 1,3,4-thiadiazole derivatives. Other options include ethyl acetate/hexane, acetone/hexane, or DMF/water. - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Poor Crystal Yield | - Compound is Too Soluble: The chosen solvent dissolves the compound too well, even at low temperatures. - Not Enough Compound: The concentration of the desired product is too low for crystallization to occur. | - Use a Solvent Pair: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly turbid. Then, allow it to cool slowly. - Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration before cooling. |
| Colored Impurities in Crystals | - Trapped Impurities: Colored byproducts from the bromination reaction are incorporated into the crystal lattice. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity and color. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing brominated 1,3,4-thiadiazoles?
A1: Common impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave behind the starting 1,3,4-thiadiazole or the brominating agent.
-
Over-bromination: The high reactivity of some brominating agents can lead to the formation of di- or poly-brominated products, especially if the reaction conditions are not carefully controlled.
-
Hydrolysis of Brominating Agent: Reagents like N-bromosuccinimide (NBS) can hydrolyze to form succinimide, which may need to be removed.
-
Side Reactions: Depending on the substituents on the thiadiazole ring, other side reactions may occur. For instance, in the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole, impurities can arise from the initial synthesis of the 2-amino-1,3,4-thiadiazole precursor.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a UV lamp to visualize the spots, as many heterocyclic compounds are UV-active. Staining with iodine or other reagents can also be helpful. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more accurate information on purity and the identity of impurities.
Q3: My brominated 1,3,4-thiadiazole seems to be degrading during workup or purification. What can I do?
A3: Brominated heterocycles can sometimes be sensitive to strong acids, bases, or prolonged heating.
-
Mild Workup: Use mild aqueous washes (e.g., saturated sodium bicarbonate solution to neutralize acids) and avoid strong acids or bases if possible.
-
Avoid High Temperatures: Concentrate your solutions under reduced pressure at a low temperature (rotary evaporation). If heating is necessary for recrystallization, do so for the minimum time required.
-
Stability Check: Before attempting a large-scale purification, you can test the stability of your compound by dissolving a small amount in the solvent you plan to use and spotting it on a TLC plate over time to see if any new spots appear.
Q4: I have synthesized a 2-amino-5-bromo-1,3,4-thiadiazole. Are there any specific purification challenges for this compound?
A4: The amino group can complicate purification. It can act as a base, potentially interacting with acidic silica gel. It also provides a site for potential side reactions.
-
Column Chromatography: If using silica gel, consider the points in the troubleshooting guide regarding deactivation. A solvent system containing a small amount of a polar solvent like ethyl acetate or methanol might be necessary to elute the compound.
-
Recrystallization: Recrystallization from a polar solvent like ethanol or a mixture of DMF and water has been reported for similar amino-thiadiazole derivatives.
Q5: What is the best way to remove unreacted brominating agents like N-bromosuccinimide (NBS) or its byproduct, succinimide?
A5: Succinimide is relatively polar and can often be removed by washing the organic layer with water during the workup. If it persists, it can usually be separated from the less polar brominated product by column chromatography.
Data Presentation
Table 1: Comparison of Common Purification Methods for Brominated 1,3,4-Thiadiazoles
| Purification Method | Advantages | Disadvantages | Typical Solvents/Mobile Phases |
| Recrystallization | - Cost-effective - Scalable - Can yield highly pure crystalline material | - Requires a solid product - Finding a suitable solvent can be time-consuming - May not be effective for removing impurities with similar solubility | - Ethanol - Ethanol/Water - Ethyl Acetate/Hexane - DMF/Water |
| Column Chromatography | - Versatile for a wide range of compounds - Can separate complex mixtures - Good for removing baseline and highly polar/non-polar impurities | - Can be time-consuming and solvent-intensive - Potential for product decomposition on the stationary phase - Can be difficult to scale up | - Hexane/Ethyl Acetate - Chloroform/Ethyl Acetate - Dichloromethane/Methanol |
| Preparative HPLC | - High resolving power for difficult separations (e.g., isomers) - Can provide very high purity | - Expensive equipment and solvents - Limited sample loading capacity - Requires method development | - Acetonitrile/Water (with TFA or formic acid) - Methanol/Water (with TFA or formic acid) |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Brominated 1,3,4-Thiadiazole
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude brominated 1,3,4-thiadiazole in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Brominated 1,3,4-Thiadiazole
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Caption: A general workflow for the purification and analysis of brominated 1,3,4-thiadiazoles.
Caption: A troubleshooting decision tree for common purification issues.
Technical Support Center: Synthesis of 2-Morpholino-1,3,4-thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-morpholino-1,3,4-thiadiazoles. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-morpholino-1,3,4-thiadiazoles?
A1: The most prevalent methods for synthesizing 2-amino-1,3,4-thiadiazoles, which can be adapted for 2-morpholino derivatives, typically involve the cyclization of a substituted thiosemicarbazide. Key approaches include:
-
Acid-catalyzed cyclization of N-acyl-4-morpholinyl-thiosemicarbazides: This is a widely used method where an N-acyl derivative of a morpholino-substituted thiosemicarbazide is cyclized using a strong acid and dehydrating agent like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1][2]
-
Oxidative cyclization of thiosemicarbazones: This involves the reaction of a thiosemicarbazone with an oxidizing agent to facilitate ring closure.
-
One-pot synthesis: Some methods allow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles in a single reaction vessel from aryl hydrazides and aldehydes using reagents like Lawesson's reagent.
Q2: What is the most common side product I should be aware of?
A2: The most frequently encountered side product is the isomeric 1,2,4-triazole derivative. The formation of the 1,3,4-thiadiazole versus the 1,2,4-triazole is highly dependent on the reaction conditions.[3]
Q3: How do the reaction conditions influence the formation of the desired 1,3,4-thiadiazole versus the 1,2,4-triazole byproduct?
A3: The pH of the reaction medium is a critical factor. Acidic conditions strongly favor the formation of the 1,3,4-thiadiazole ring system.[3][4] Conversely, cyclization of acylthiosemicarbazide derivatives in an alkaline medium typically leads to the formation of 1,2,4-triazole derivatives.[3]
Q4: Can the starting materials or intermediates remain as impurities in the final product?
A4: Yes, incomplete reaction is a common issue. The N-acylthiosemicarbazide intermediate may be present in the final product if the cyclodehydration is not complete.[5] It is recommended to monitor the reaction progress using thin-layer chromatography (TLC).[1]
Q5: Are there any known degradation pathways for the 1,3,4-thiadiazole ring?
A5: While the 1,3,4-thiadiazole ring is generally stable, harsh reaction conditions, particularly excessive heat, can potentially lead to degradation. For related sulfur-containing heterocycles, desulfurization to form pyrazoles has been observed upon heating.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-morpholino-1,3,4-thiadiazoles.
| Issue | Symptoms | Possible Causes | Recommended Solutions |
| Low or No Yield of Desired Product | - Little to no solid product is obtained after work-up.- TLC analysis shows mainly starting materials. | 1. Inefficient Cyclizing/Dehydrating Agent: The chosen acid catalyst (e.g., H₂SO₄, PPA, POCl₃) may be of poor quality, or an insufficient amount was used.[1]2. Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy for cyclization.[1]3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[1]4. Poor Quality Starting Materials: Impurities in the thiosemicarbazide or carboxylic acid can inhibit the reaction.[1]5. Solubility Issues: Poor solubility of reactants in the chosen solvent can hinder the reaction.[1] | - Verify Reagent Quality and Stoichiometry: Use fresh, high-purity cyclizing agents and ensure the correct molar ratios are used.- Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential degradation via TLC.- Monitor Reaction Progress: Use TLC to determine the optimal reaction time.- Purify Starting Materials: Ensure the purity of all reagents before starting the synthesis.- Solvent Selection: If solubility is an issue, consider alternative solvents such as THF, dioxane, or isopropanol.[1] |
| Presence of a Major Impurity | - A significant, unexpected spot is observed on TLC.- Spectroscopic data (NMR, MS) indicates a mixture of isomers. | 1. Formation of 1,2,4-triazole Isomer: This is likely if the reaction was not conducted under sufficiently acidic conditions.[3]2. Incomplete Cyclization: The intermediate N-acylthiosemicarbazide may be present.[5] | - Control pH: Ensure the reaction medium is acidic. For cyclization of acylthiosemicarbazides, use strong acids like concentrated H₂SO₄ or PPA.[3][4]- Purify the Product: If the intermediate is present, it can sometimes be converted to the desired product by refluxing the crude mixture in a 10% hydrochloric acid solution.[5]- Recrystallization: Attempt to separate the desired product from impurities by recrystallization from a suitable solvent. |
| Product Degradation | - The appearance of multiple, often colored, spots on TLC.- Low yield of a dark, tarry product. | 1. Excessive Heat: Overheating the reaction mixture can lead to decomposition of the starting materials or the product.[1]2. Harsh Acidic Conditions: While acid is necessary, prolonged exposure to very strong acids at high temperatures can cause degradation. | - Optimize Temperature: Conduct the reaction at the lowest effective temperature. Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[7]- Control Reaction Time: Do not extend the reaction time unnecessarily once TLC indicates the consumption of starting material. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles via Acid-Catalyzed Cyclization
This is a general procedure that can be adapted for the synthesis of 2-morpholino derivatives by starting with the appropriate morpholino-substituted thiosemicarbazide.
-
Acylation of Thiosemicarbazide: A mixture of the desired aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is heated in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPE).[2][5]
-
Cyclodehydration: The reaction mixture is typically heated, often under reflux, for several hours. The progress of the reaction should be monitored by TLC.[1]
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized. This is often done by pouring it onto crushed ice and then neutralizing with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.[2]
-
Purification: The resulting solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[8]
Protocol 2: Synthesis of 1,3,4-Thiadiazole Derivatives Containing a Morpholine Ring
This protocol describes a method for introducing a morpholine moiety to a pre-formed aromatic compound which is then coupled to a thiadiazole precursor.
-
Preparation of the Morpholine Derivative: An appropriate aromatic compound (e.g., a phenol or amine) is reacted with 4-morpholine carbonyl chloride. The mixture is typically refluxed for a short period (e.g., 20 minutes) on a water bath.[8]
-
Diazotization of 2-Amino-5-mercapto-1,3,4-thiadiazole: 2-Amino-5-mercapto-1,3,4-thiadiazole is dissolved in a sodium carbonate solution. The solution is cooled, and sodium nitrite is added. Concentrated hydrochloric acid is then added to the cooled solution to form the diazonium salt, which precipitates as a yellow powder.[8]
-
Coupling Reaction: The solution of the morpholine derivative is added to the suspension of the thiadiazole diazonium salt. A precipitate of the final product forms over time.[8]
-
Purification: The crude product is collected and recrystallized from an appropriate solvent.[8]
Visualizations
Caption: Reaction scheme for the synthesis of 2-morpholino-1,3,4-thiadiazoles and a key side reaction.
Caption: A troubleshooting workflow for the synthesis of 2-morpholino-1,3,4-thiadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Proposed Experimental Protocol
The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The proposed method involves the reaction of 2,5-dibromo-1,3,4-thiadiazole with morpholine.
Materials:
-
2,5-dibromo-1,3,4-thiadiazole
-
Morpholine
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dibromo-1,3,4-thiadiazole (1.0 equivalent) in the chosen anhydrous solvent (e.g., MeCN), add morpholine (1.0-1.2 equivalents).
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 40-60 °C) may be applied.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting Guide
Q1: What are the common causes of low or no product yield?
A1: Low or no yield can stem from several factors:
-
Insufficient Reactivity: The reaction may be too slow at room temperature. Consider increasing the temperature incrementally (e.g., to 50-80 °C) or switching to a more polar aprotic solvent like DMF, which can accelerate SNAr reactions.
-
Degradation of Starting Material: 2,5-dibromo-1,3,4-thiadiazole can be sensitive to moisture and strong bases. Ensure all reagents and solvents are anhydrous and that a suitable, non-nucleophilic base is used.
-
Ineffective Base: The base may not be strong enough to effectively scavenge the HBr generated during the reaction, leading to the protonation of morpholine and a halt in the reaction. Consider using a stronger, non-nucleophilic base if needed.
-
Impure Reagents: Impurities in the starting materials or solvent can interfere with the reaction. Ensure the purity of all reagents before starting.
Q2: How can the formation of the disubstituted byproduct, 2,5-di(morpholino)-1,3,4-thiadiazole, be minimized?
A2: The formation of the disubstituted byproduct is a common issue in this type of reaction. To minimize its formation:
-
Control Stoichiometry: Use a strict 1:1 or slightly less than 1:1 molar ratio of 2,5-dibromo-1,3,4-thiadiazole to morpholine. An excess of morpholine will favor the formation of the disubstituted product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for the monosubstituted product.
-
Slow Addition: Add the morpholine solution dropwise to the solution of 2,5-dibromo-1,3,4-thiadiazole to maintain a low concentration of the nucleophile in the reaction mixture.
Q3: What should I do if the starting material (2,5-dibromo-1,3,4-thiadiazole) remains unreacted?
A3: If a significant amount of starting material remains, consider the following adjustments:
-
Increase Reaction Time: Monitor the reaction for a longer period to ensure it has gone to completion.
-
Increase Temperature: As mentioned, gentle heating can significantly increase the reaction rate.
-
Change Solvent: A more polar solvent like DMF or DMSO can enhance the rate of SNAr reactions.
-
Check Base Equivalents: Ensure at least one equivalent of base is present to neutralize the acid formed.
Q4: How can I effectively purify the final product?
A4: Purification is crucial for isolating the desired product from unreacted starting materials and the disubstituted byproduct.
-
Column Chromatography: This is the most effective method. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of the non-polar starting material, the desired product, and the more polar disubstituted byproduct.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the product, especially if the impurities are present in small amounts.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The morpholine acts as a nucleophile, attacking one of the carbon atoms of the thiadiazole ring, which is activated by the electron-withdrawing nature of the nitrogen and sulfur atoms and the bromo leaving group. This is followed by the elimination of a bromide ion to restore the aromaticity of the ring.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, an alternative route could involve the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction to replace the amino group with another functional group that can then be substituted with morpholine. However, the direct substitution on 2,5-dibromo-1,3,4-thiadiazole is generally a more straightforward approach.
Q3: How can I confirm the identity and purity of my product?
A3: The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both the morpholine and the bromo-thiadiazole moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): To assess the purity of the product and compare it with the starting materials.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,5-dibromo-1,3,4-thiadiazole and morpholine should be handled with care, avoiding inhalation, ingestion, and skin contact.
-
Solvents like DMF are toxic and should be handled with appropriate caution.
Data Presentation: Optimization of Reaction Conditions
The following table presents hypothetical data to illustrate the effects of various reaction parameters on the yield and selectivity of the synthesis of this compound.
| Entry | Solvent | Base (equiv.) | Morpholine (equiv.) | Temp (°C) | Time (h) | Yield of Monosubstituted Product (%) | Yield of Disubstituted Product (%) |
| 1 | MeCN | Et₃N (1.5) | 1.1 | 25 | 12 | 65 | 15 |
| 2 | THF | Et₃N (1.5) | 1.1 | 25 | 12 | 60 | 12 |
| 3 | DMF | Et₃N (1.5) | 1.1 | 25 | 6 | 75 | 20 |
| 4 | MeCN | K₂CO₃ (2.0) | 1.1 | 50 | 8 | 70 | 18 |
| 5 | MeCN | Et₃N (1.5) | 1.0 | 25 | 12 | 72 | 8 |
| 6 | MeCN | Et₃N (1.5) | 1.5 | 25 | 12 | 55 | 35 |
| 7 | MeCN | Et₃N (1.5) | 1.1 | 50 | 4 | 80 | 15 |
| 8 | MeCN | Et₃N (1.5) | 1.1 | 0 | 24 | 50 | 5 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
stability issues of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The 1,3,4-thiadiazole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. It is anticipated that extreme pH values may lead to the degradation of the compound. For general experimental use, maintaining a pH range of 6.0-8.0 is recommended to minimize potential hydrolysis. Forced degradation studies on similar thiazole derivatives have been conducted under acidic and basic conditions to assess their stability profile.[1]
Q3: What is the recommended storage temperature for solutions of this compound?
A3: For optimal stability, solutions of this compound should be stored at low temperatures. The solid form of the compound is typically stored at 2-8°C. For solutions, storage at -20°C or -80°C is recommended, especially for long-term storage, to minimize degradation. Aliquoting the solution into smaller volumes is also advised to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: Many organic compounds, particularly those with heterocyclic rings, can be sensitive to light. To prevent potential photodegradation, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping the container with aluminum foil.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Symptom: A previously clear solution becomes cloudy or shows visible precipitate after dilution in an aqueous buffer.
-
Possible Cause: The compound has low solubility in the final aqueous solution. The concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Increase Organic Co-solvent: If experimentally permissible, increase the percentage of the organic co-solvent in the final solution.
-
Lower the Concentration: Reduce the final concentration of the compound in the aqueous buffer.
-
Use a Different Co-solvent: Test the solubility in other water-miscible organic solvents.
-
pH Adjustment: Investigate the effect of pH on solubility, as some compounds are more soluble at a specific pH.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between different batches of the compound solution or over time.
-
Possible Cause: The compound may be degrading in the solution, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions before each experiment.
-
Assess Stability: Perform a preliminary stability study by analyzing the compound's concentration in your experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical technique like HPLC.
-
Control Storage Conditions: Ensure that stock solutions are stored properly (protected from light, at a low temperature) and that freeze-thaw cycles are minimized.
-
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following table provides a hypothetical example of a stability assessment for a generic 1,3,4-thiadiazole derivative in a phosphate-buffered saline (PBS) solution containing 1% DMSO at room temperature.
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 6 | 9.5 | 95% |
| 12 | 9.1 | 91% |
| 24 | 8.5 | 85% |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[2] The following is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. Also, reflux a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for an extended period (e.g., 7 days) and compare it with a sample stored in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The development of such a method is a critical first step.[1]
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Hypothetical degradation pathway.
Caption: Troubleshooting stability issues.
References
Technical Support Center: Synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of 2-Amino-5-bromo-1,3,4-thiadiazole (Intermediate)
-
Question: My bromination of 2-amino-1,3,4-thiadiazole results in a low yield of the desired product. What could be the cause?
-
Answer: Low yields in this step can often be attributed to incomplete reaction or suboptimal conditions. Consider the following:
-
Incomplete Dissolution: Ensure the starting 2-amino-1,3,4-thiadiazole is fully dissolved in the acidic solution before adding bromine.
-
Insufficient Oxidant: The presence of an oxidant is crucial for efficient bromination. Verify the amount and addition rate of the oxidant.
-
Reaction Temperature: Maintain the reaction temperature between 15-30°C, as higher temperatures can lead to degradation.[1]
-
Purity of Starting Material: Impurities in the initial 2-amino-1,3,4-thiadiazole can interfere with the reaction.
-
Issue 2: Presence of Multiple Spots on TLC After Bromination
-
Question: My TLC plate shows the starting material, the desired product, and an additional spot after the bromination reaction. What is this unknown spot?
-
Answer: The additional spot could be a di-brominated by-product, especially if an excess of bromine was used. To mitigate this, carefully control the stoichiometry of bromine. Using a slight excess of the 2-amino-1,3,4-thiadiazole can help consume all the bromine and prevent over-bromination.
Issue 3: Low Yield of this compound in the Final Step
-
Question: The nucleophilic substitution reaction of 2-amino-5-bromo-1,3,4-thiadiazole with morpholine is giving a poor yield. How can I improve this?
-
Answer: Several factors can impact the efficiency of this nucleophilic aromatic substitution:
-
Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine or a stronger inorganic base such as potassium carbonate is typically used. Ensure at least one equivalent of base is present to neutralize the HBr formed.
-
Solvent: A polar aprotic solvent like DMF or DMSO is generally suitable for this type of reaction. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material.
-
Temperature: The reaction may require heating. Optimization of the temperature (e.g., 80-120°C) can significantly improve the reaction rate and yield.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to obtain a pure sample of this compound. What purification strategy is recommended?
-
Answer: The crude product may contain unreacted starting materials, the hydrobromide salt of morpholine, and other by-products. A typical workup involves:
-
Quenching the reaction with water.
-
Extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing the organic layer with water and brine to remove water-soluble impurities.
-
Drying the organic layer and concentrating it under reduced pressure.
-
Purification by flash column chromatography on silica gel is often necessary to separate the product from less polar starting materials and more polar by-products. A gradient elution system (e.g., hexane/ethyl acetate) is recommended. Recrystallization from a suitable solvent system can also be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
-
Q1: What is the general synthetic route for this compound?
-
A1: The synthesis is typically a two-step process. First, 2-amino-1,3,4-thiadiazole is brominated to yield 2-amino-5-bromo-1,3,4-thiadiazole. This intermediate then undergoes a nucleophilic aromatic substitution reaction with morpholine to give the final product.
-
-
Q2: What is the role of the acid in the bromination step?
-
A2: The acidic solution serves to dissolve the 2-amino-1,3,4-thiadiazole and may also activate the ring towards electrophilic substitution.
-
Impurities and By-products
-
Q3: What are the most common impurities to look for in the final product?
-
A3: Common impurities include unreacted 2-amino-5-bromo-1,3,4-thiadiazole, morpholine, and potential by-products such as 2-amino-1,3,4-thiadiazole (from debromination) and 2-hydroxy-5-bromo-1,3,4-thiadiazole (from hydrolysis).
-
-
Q4: Can the amino group of 2-amino-5-bromo-1,3,4-thiadiazole react with another molecule of the starting material?
-
A4: While less common under these conditions, self-condensation or reaction of the exocyclic amino group is a potential side reaction in the synthesis of amino-substituted heterocycles. This can be minimized by controlling the reaction temperature and stoichiometry.
-
Characterization
-
Q5: What are the expected 1H NMR signals for this compound?
-
A5: The 1H NMR spectrum in a solvent like DMSO-d6 would typically show two triplets corresponding to the morpholine protons. The protons adjacent to the oxygen atom would appear around 3.6-3.8 ppm, and the protons adjacent to the nitrogen atom would be shifted downfield to around 3.4-3.6 ppm.
-
-
Q6: How can mass spectrometry be used to confirm the product?
-
A6: Mass spectrometry should show a molecular ion peak corresponding to the mass of the product (C6H8BrN3OS). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units will be observed.
-
Data Presentation
Table 1: Summary of Potential Impurities and their Identification
| Impurity Name | Structure | Potential Source | Identification Method | Mitigation Strategy |
| 2-Amino-1,3,4-thiadiazole | C₂H₃N₃S | Incomplete bromination | TLC, LC-MS, 1H NMR | Ensure complete reaction in the first step. |
| 2-Amino-5-bromo-1,3,4-thiadiazole | C₂H₂BrN₃S | Incomplete reaction with morpholine | TLC, LC-MS, 1H NMR | Optimize reaction conditions (time, temp., base). |
| Morpholine | C₄H₉NO | Excess reagent | 1H NMR (may be removed during workup) | Use appropriate stoichiometry, aqueous workup. |
| 2-Hydroxy-5-bromo-1,3,4-thiadiazole | C₂HBr N₂OS | Hydrolysis of the bromo-intermediate | LC-MS | Use anhydrous solvents and reagents. |
| Di-brominated thiadiazole | C₂HBr₂N₃S | Over-bromination | LC-MS | Control bromine stoichiometry. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole
-
Dissolve 2-amino-1,3,4-thiadiazole in a suitable acidic solution (e.g., a mixture of sulfuric acid and hydrobromic acid) at a controlled temperature (e.g., 0-5°C).
-
Slowly add a solution of bromine in the same acid mixture to the reaction, maintaining the temperature below 10°C.
-
In the presence of an oxidizing agent (e.g., hydrogen peroxide), allow the reaction to proceed at a controlled temperature (e.g., 20-25°C) for several hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude 2-amino-5-bromo-1,3,4-thiadiazole.
Protocol 2: Synthesis of this compound
-
To a solution of 2-amino-5-bromo-1,3,4-thiadiazole in a polar aprotic solvent (e.g., DMF), add morpholine (1.1-1.5 equivalents) and a base (e.g., triethylamine, 2-3 equivalents).
-
Heat the reaction mixture to 80-100°C and monitor its progress by TLC.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Scale-Up Synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine.
Frequently Asked Questions (FAQs)
Reaction and Optimization
-
Q1: What is a common starting material for the synthesis of this compound? A1: A common precursor is 2,5-dibromo-1,3,4-thiadiazole. The synthesis proceeds via a nucleophilic aromatic substitution reaction with morpholine.
-
Q2: What are the recommended reaction conditions for the nucleophilic aromatic substitution of 2,5-dibromo-1,3,4-thiadiazole with morpholine? A2: Typically, the reaction is carried out in a suitable solvent such as acetonitrile or DMF.[1] The presence of a non-nucleophilic base like triethylamine (Et3N) is often used to quench the HBr formed during the reaction.[1] Heating the reaction mixture may be necessary to drive the reaction to completion.[1]
-
Q3: How can I selectively synthesize the mono-substituted product over the di-substituted product? A3: To favor the formation of the mono-substituted product, this compound, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 2,5-dibromo-1,3,4-thiadiazole relative to morpholine can help minimize the formation of the di-substituted by-product. Additionally, careful monitoring of the reaction progress by techniques like TLC or LC-MS is recommended to stop the reaction once the desired product is maximized.
-
Q4: What are the potential side reactions to be aware of during the scale-up synthesis? A4: The primary side reaction is the formation of the di-substituted product, 2,5-di(morpholino)-1,3,4-thiadiazole. Another potential issue is the hydrolysis of the bromo-substituent if water is present in the reaction mixture, which can lead to the formation of hydroxy-thiadiazole impurities.[1] Therefore, using anhydrous solvents and reagents is highly recommended.[1]
Troubleshooting
-
Q5: My reaction is showing low conversion to the desired product. What are the possible causes and solutions? A5: Low conversion could be due to several factors:
-
Insufficient temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Consider gradually increasing the reaction temperature while monitoring for product formation and impurity levels.
-
Ineffective base: The base might not be strong enough or may be sterically hindered. Ensure the base is appropriate for the reaction scale and is added in a sufficient amount.
-
Poor solvent choice: The solvent may not be suitable for the reactants' solubility or the reaction temperature. Consider screening other polar aprotic solvents like DMF or NMP.
-
Deactivated starting material: The 2,5-dibromo-1,3,4-thiadiazole may have degraded. Verify the purity of the starting materials before starting the reaction.
-
-
Q6: I am observing a significant amount of the di-substituted impurity. How can I minimize its formation? A6: To reduce the formation of the di-substituted product, you can try the following:
-
Adjust stoichiometry: Use a molar excess of 2,5-dibromo-1,3,4-thiadiazole.
-
Lower reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Slow addition of morpholine: Adding the morpholine solution dropwise over an extended period can help maintain a low concentration of the nucleophile and favor mono-substitution.
-
-
Q7: The purification of the final product by crystallization is proving difficult. What can I do? A7: If crystallization is challenging, consider the following:
-
Solvent screening: Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities dissolved.
-
Seeding: If you have a small amount of pure product, use it as a seed crystal to induce crystallization.
-
Anti-solvent addition: Dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble to precipitate it out.
-
Chromatography: If crystallization is not effective, column chromatography on silica gel may be necessary for purification, although this can be less ideal for large-scale production.
-
Safety and Handling
-
Q8: What are the key safety precautions to take during the scale-up synthesis? A8: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] The reaction should be conducted in a well-ventilated fume hood.[2] Avoid inhalation of dust, fumes, and vapors.[2] In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[2]
-
Q9: Are there any specific hazards associated with the reagents or products? A9: 5-Bromo-1,3,4-thiadiazol-2-ylamine, a related compound, is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3] It is reasonable to assume that this compound and its precursors may have similar toxicological properties. Always consult the Safety Data Sheet (SDS) for all chemicals used.[2]
Quantitative Data Summary
The following table presents hypothetical data for the scale-up synthesis of this compound, illustrating the changes in parameters from lab scale to a pilot plant scale.
| Parameter | Lab Scale (10 g) | Pilot Plant Scale (1 kg) |
| Reagents | ||
| 2,5-dibromo-1,3,4-thiadiazole | 10.0 g (0.041 mol) | 1.00 kg (4.10 mol) |
| Morpholine | 3.57 g (0.041 mol) | 357 g (4.10 mol) |
| Triethylamine | 4.56 g (0.045 mol) | 456 g (4.51 mol) |
| Solvent | ||
| Acetonitrile | 200 mL | 20 L |
| Reaction Conditions | ||
| Temperature | 60 °C | 60-65 °C |
| Reaction Time | 6 hours | 8-10 hours |
| Results | ||
| Yield | 7.8 g (72%) | 750 g (69%) |
| Purity (by HPLC) | 98.5% | 98.2% |
Experimental Protocol
Synthesis of this compound
Materials:
-
2,5-dibromo-1,3,4-thiadiazole
-
Morpholine
-
Triethylamine (Et3N)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine solution
Procedure:
-
To a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add 2,5-dibromo-1,3,4-thiadiazole (1.0 eq) and anhydrous acetonitrile (20 vol).
-
Begin stirring the mixture and add triethylamine (1.1 eq).
-
In the dropping funnel, prepare a solution of morpholine (1.0 eq) in anhydrous acetonitrile (5 vol).
-
Add the morpholine solution dropwise to the reaction mixture over a period of 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-65 °C and monitor the reaction progress by TLC or LC-MS every hour.
-
Once the reaction is deemed complete (typically after 8-10 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrobromide salt and wash the salt with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
-
Dissolve the crude product in ethyl acetate and wash with deionized water (2 x 10 vol) and then with brine solution (1 x 10 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting guide for addressing low reaction yield.
References
Technical Support Center: 5-bromo-1,3,4-thiadiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1,3,4-thiadiazole. The focus is on preventing the common side reaction of debromination to ensure successful synthesis of the desired products.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of 5-bromo-1,3,4-thiadiazole reactions?
A1: Debromination is an undesired side reaction where the bromine atom at the 5-position of the thiadiazole ring is replaced by a hydrogen atom. This leads to the formation of a 1,3,4-thiadiazole byproduct, reducing the yield of the intended product and complicating purification. This process is also referred to as hydrodehalogenation or protodebromination.
Q2: Which types of reactions are most prone to debromination with 5-bromo-1,3,4-thiadiazole?
A2: Debromination is a common challenge in several key transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. It can also occur during nucleophilic aromatic substitution (SNAr) reactions, especially under harsh conditions.
Q3: What are the primary factors that promote debromination?
A3: Several factors can contribute to the unwanted removal of the bromine atom:
-
Reaction Temperature: Higher temperatures often accelerate the rate of debromination.
-
Choice of Base: Strong bases, particularly alkoxides, can facilitate debromination.
-
Catalyst System: The properties of the palladium catalyst and the associated ligands play a crucial role.
-
Presence of Hydride Sources: Solvents, reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.
Q4: How does the electronic nature of the 1,3,4-thiadiazole ring influence debromination?
A4: The 1,3,4-thiadiazole ring is electron-deficient, which generally makes the C-Br bond susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. However, certain substituents on the ring can modulate this reactivity. Electron-donating groups can increase the electron density of the ring, potentially making it more prone to side reactions like debromination under certain conditions.
Troubleshooting Guides
This section provides structured guidance for specific reaction types where debromination is a common issue.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Significant formation of the debrominated 1,3,4-thiadiazole byproduct is observed during a cross-coupling reaction.
dot
Caption: Troubleshooting workflow for minimizing debromination.
The following table summarizes the impact of different reaction components on the yield of the desired product versus the debrominated byproduct. The data is representative for aryl bromides and should be optimized for 5-bromo-1,3,4-thiadiazole.
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ | NaOEt | Ethanol | 78 | Low to Moderate | High |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Good | Moderate |
| XPhos Pd G2 | K₃PO₄ | Toluene | 100 | High | Low |
| SPhos Pd G2 | Cs₂CO₃ | THF | 80 | High | Low |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Low yield of the desired substitution product with significant formation of the debrominated 1,3,4-thiadiazole.
}``` Caption: Decision tree for troubleshooting SNAr reactions.
-
Base Selection: Use non-nucleophilic, sterically hindered bases if a base is required. If the nucleophile is a strong base itself, consider if an additional base is necessary.
-
Temperature Control: Start with lower reaction temperatures and gradually increase if the reaction is too slow. Monitor the reaction progress closely to avoid prolonged heating.
-
Solvent Choice: Use anhydrous, aprotic polar solvents like DMF, DMSO, or NMP to facilitate the reaction while minimizing potential proton sources.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction to Minimize Debromination
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1,3,4-thiadiazole (1.0 eq), the arylboronic acid (1.2 eq), and a mild inorganic base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G2, 0.02 eq).
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Trial Buchwald-Hartwig Amination with Minimized Debromination
-
Preparation: In a glovebox or under an inert atmosphere, combine 5-bromo-1,3,4-thiadiazole (1.0 eq), the amine (1.2 eq), a suitable base (e.g., Cs₂CO₃, 1.5 eq), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq), and the ligand (if not using a precatalyst).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to the lowest effective temperature (e.g., 80-100 °C), stirring vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Signaling Pathways and Workflows
dot
Caption: Competing pathways in palladium-catalyzed cross-coupling.
analytical troubleshooting for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a heterocyclic organic compound. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN₃OS | [1][2] |
| Molecular Weight | 250.12 g/mol | [1] |
| CAS Number | 1341405-19-3 | [1][3] |
| Appearance | Typically a solid | |
| Purity | Commercially available at ≥97% | [1] |
| Storage | Recommended storage at 2-8°C |
Q2: What are the expected spectral data for this compound?
A2: While specific experimental spectra for this exact compound are not widely published, based on its structure and data for similar compounds, the following spectral characteristics can be anticipated.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the eight protons of the morpholine ring, likely appearing as two multiplets or complex signals in the range of 3.0-4.0 ppm. |
| ¹³C NMR | Signals for the four unique carbons of the morpholine ring and the two carbons of the thiadiazole ring. |
| Mass Spectrometry | The molecular ion peak [M]+ should be observable, showing a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2). Predicted m/z for [M+H]⁺ is 249.96443.[2] |
| IR Spectroscopy | Characteristic peaks for C-N, C-O-C, and C=N stretching, as well as vibrations associated with the thiadiazole ring. |
Q3: What are the common applications of 1,3,4-thiadiazole and morpholine derivatives?
A3: Derivatives of 1,3,4-thiadiazole are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4] The morpholine moiety is a common structural feature in many approved drugs and is often incorporated to improve pharmacokinetic properties.[5][6][7]
Troubleshooting Guides
Synthesis Issues
Problem: Low or no yield of the desired this compound.
Symptoms:
-
Minimal or no solid product is obtained after the reaction and work-up.
-
TLC analysis of the crude reaction mixture shows primarily starting materials or multiple unidentified spots.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has proceeded for the recommended duration. Monitor progress using TLC. - Temperature: Verify the reaction is at the optimal temperature. Many cyclization reactions for thiadiazole synthesis require heating.[8] |
| Reagent Quality | - Purity of Morpholine: Impurities in morpholine can lead to side reactions and reduced yields.[9] Use high-purity morpholine (≥99.5%).[9] - Thiosemicarbazide Stability: If using a thiosemicarbazide precursor, ensure it has not degraded. |
| Sub-optimal Cyclizing Agent | - The choice of cyclizing agent is crucial for forming the 1,3,4-thiadiazole ring. Strong acids like sulfuric acid or phosphorus oxychloride are often effective.[8] The specific precursor will dictate the best reagent. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of all reactants. An excess or deficit of one component can halt the reaction or lead to side products. |
Problem: Formation of Impurities.
Symptoms:
-
The final product shows multiple spots on TLC or extra peaks in NMR/LC-MS.
-
Difficulty in purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions | - Starting Material Purity: Ensure the purity of all starting materials, as impurities can lead to unintended side products.[9] - Reaction Conditions: Overly harsh conditions (e.g., excessive heat or prolonged reaction time) can cause decomposition or side reactions. Optimize these parameters. |
| Incomplete Cyclization | - An intermediate, such as a thiosemicarbazone, may be present. Ensure the cyclizing agent is active and used in the correct amount. Monitoring the reaction by TLC for the disappearance of the intermediate is recommended. |
| Hydrolysis of Bromo Group | - While generally stable, the bromo-substituent on the thiadiazole ring could potentially be substituted under certain nucleophilic or basic conditions, especially at elevated temperatures. Ensure reaction and work-up conditions are controlled. |
Analytical & Purification Issues
Problem: Difficulty in Purifying the Final Compound.
Symptoms:
-
Co-elution of impurities during column chromatography.
-
Oily or non-crystalline final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | - Column Chromatography: Systematically screen different solvent systems with varying polarities for column chromatography to achieve better separation. - Recrystallization: Test a variety of solvents or solvent mixtures for recrystallization to obtain a pure, crystalline solid. |
| Residual Reagents or Byproducts | - Ensure the work-up procedure effectively removes all excess reagents and soluble byproducts. This may involve aqueous washes with dilute acid or base, followed by a brine wash. |
| Product Stability | - The 1,3,4-thiadiazole ring is generally stable.[8] However, assess the stability of the compound to the purification conditions (e.g., silica gel acidity). A neutral support like alumina could be an alternative. |
Problem: Inconsistent or Unexpected Analytical Data.
Symptoms:
-
NMR spectra show broad peaks or unexpected chemical shifts.
-
Mass spectrum does not show the expected molecular ion.
-
Melting point is broad or lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Impurities | - A broad melting point or extra peaks in spectra are classic signs of an impure sample. Further purification is required. |
| Residual Solvent | - Broad peaks in ¹H NMR can sometimes be due to residual solvent. Dry the sample under high vacuum. |
| Incorrect Structure | - If all purification attempts fail to yield the expected analytical data, reconsider the reaction pathway to ensure the desired product was indeed formed. Isomeric products are a possibility in some heterocyclic syntheses. |
| Sample Degradation | - While the 1,3,4-thiadiazole ring is robust, ensure the sample has been stored correctly, as degradation can occur over time or upon exposure to light or air for some compounds. |
Experimental Protocols
General Synthesis Outline for 1,3,4-Thiadiazole Derivatives:
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often follows a general pathway involving the cyclization of a thiosemicarbazide derivative.[10] A plausible, though generalized, synthetic route for the title compound could start from morpholine-4-carbothiohydrazide.
1. Synthesis of Morpholine-4-carbothiohydrazide: This intermediate can be prepared from the reaction of morpholine with a thiocarbonyl transfer reagent followed by reaction with hydrazine.
2. Cyclization to form the 1,3,4-thiadiazole ring: The intermediate from step 1 would then be cyclized. For a 5-bromo substituent, this might involve a cyclization-bromination sequence or the use of a starting material that already contains a bromine atom or a group that can be converted to a bromine atom.
HPLC Method for Purity Analysis:
A general reversed-phase HPLC method can be used for the purity analysis of 1,3,4-thiadiazole derivatives.
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Visualizations
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Decision tree for analytical troubleshooting of the final product.
References
- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - this compound (C6H8BrN3OS) [pubchemlite.lcsb.uni.lu]
- 3. 4-(5-Bromo[1,3,4]thiadiazol-2-yl)morpholine | 1341405-19-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
Validation & Comparative
Biological Validation of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives: A Comparative Guide
The 1,3,4-thiadiazole scaffold is a prominent feature in many pharmacologically active agents, with its derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of a morpholine ring can further modulate the compound's physicochemical properties and biological activity. This guide summarizes the reported biological data for representative 1,3,4-thiadiazole derivatives, providing a comparative overview for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data of 1,3,4-Thiadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 1,3,4-thiadiazole derivatives, demonstrating their cytotoxic potency against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | Etoposide | >100 |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | Etoposide | 80.2 |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | MCF-7 | 84 | Cisplatin | - |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | A549 | 34 | Cisplatin | - |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 | - | - |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | 23.29 | - | - |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | K562 | 7.4 | - | - |
Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,3,4-thiadiazole derivatives against various bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thiourea (6a, 6c, 6h, 6i) | S. aureus | 0.78–3.125 | Nitrofurazone | 6.25 |
| 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thiourea (6a, 6c, 6h, 6i) | C. albicans | 3.125 | Fluconazole | 6.25 |
| 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thiourea (6a, 6c, 6h, 6i) | Aspergillus flavus | 3.125 | Fluconazole | 6.25 |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivative (8a, 8b) with F and Cl substitutions | S. aureus, B. subtilis | 20–28 | Ciprofloxacin | 18–20 |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivative (8a-c) with halogen substitutions | E. coli, P. aeruginosa | 24–40 | Ciprofloxacin | 20–24 |
Experimental Protocols
Cytotoxicity Evaluation using MTT Assay
This protocol outlines the general procedure for determining the cytotoxic activity of 1,3,4-thiadiazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells/mL and allowed to adhere for 24 hours.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 24 to 48 hours.[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a general method for determining the MIC of 1,3,4-thiadiazole derivatives against microbial strains.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
References
- 1. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine and Other E3 Ligase Recruiting Moieties in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules are composed of a ligand to engage a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker to connect the two.[1][2] The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative overview of 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine in the context of other widely used E3 ligase linkers and ligands, supported by established experimental principles in the field.
While specific, direct comparative performance data for this compound as an E3 ligase linker is not extensively available in peer-reviewed literature, its chemical structure suggests its potential role as a building block in PROTAC synthesis. The bromo-functionalized thiadiazole moiety can serve as a reactive handle for attaching a linker, which would then be connected to a POI ligand. The morpholine group may contribute to physicochemical properties such as solubility.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3] The linker's length, rigidity, and composition are critical for orienting the POI and E3 ligase in a productive conformation for ubiquitin transfer, which marks the target for proteasomal degradation.[1]
Comparison of E3 Ligase Recruiting Moieties
While over 600 E3 ligases are known in the human genome, only a handful have been effectively hijacked for targeted protein degradation, primarily due to the availability of high-affinity ligands.[2] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).
| E3 Ligase Ligand Class | Target E3 Ligase | Common Ligands | Typical Linker Chemistry | Key Considerations |
| Thalidomide Analogs | Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | PEG, Alkyl chains | Well-established, potent degradation, potential for immunomodulatory effects.[4][5] |
| Hydroxyproline-based | Von Hippel-Lindau (VHL) | VHL-1, VH032 | PEG, Alkyl chains | High affinity, potent degradation, often results in PROTACs with high molecular weight.[6][7] |
| Nutlin-based | MDM2 | Nutlin-3a | Alkyl, Ether | Early examples in PROTAC development, can induce p53-related effects.[4] |
| Bestatin-based | cIAP1 | Bestatin | PEG, Alkyl chains | Can induce apoptosis in addition to degradation. |
| Thiadiazole Derivatives | (Potential for various) | This compound | (Hypothetical) Alkyl, Ether via substitution at the bromine position | The utility and specific E3 ligase targets are not well-documented in public literature. The thiadiazole core is present in various bioactive molecules.[8] |
Experimental Protocols for Evaluating E3 Ligase Linkers
The efficacy of a PROTAC, and by extension its E3 ligase linker, is assessed through a series of in vitro and cellular assays.
Ternary Complex Formation Assay
Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) on an SPR sensor chip.
-
Prepare a series of solutions containing a fixed concentration of the purified POI and varying concentrations of the PROTAC.
-
Inject the solutions over the sensor chip surface.
-
Monitor the binding events in real-time to determine the association and dissociation rates.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of the PROTAC to one protein influences its binding to the other. A high cooperativity factor is often correlated with efficient degradation.[9]
In Vitro Ubiquitination Assay
Objective: To confirm that the ternary complex is functional and leads to the ubiquitination of the POI.
Methodology:
-
Combine the following in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, purified POI, purified E3 ligase, and the PROTAC molecule.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody specific to the POI.
-
A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated POI indicates a successful ubiquitination event.
Cellular Protein Degradation Assay
Objective: To measure the potency (DC50) and maximal degradation (Dmax) of a PROTAC in a cellular context.
Methodology (Western Blot):
-
Plate cells in a multi-well format and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specific duration (e.g., 18 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
Perform densitometry to quantify the band intensities. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation level).
Rational Design of PROTACs
The development of a successful PROTAC involves a systematic approach where the POI ligand, E3 ligase ligand, and the linker are all subject to optimization. The properties of the linker are particularly crucial and are often varied to identify a degrader with optimal potency and drug-like properties.
Conclusion
The selection of an appropriate E3 ligase ligand and the meticulous design of the connecting linker are paramount for the development of effective and selective PROTACs. While well-established ligands for CRBN and VHL dominate the current landscape, the exploration of novel chemotypes, such as those potentially derived from this compound, is essential for expanding the repertoire of E3 ligases that can be recruited and for fine-tuning the properties of protein degraders. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varied linkers, is crucial for identifying candidates with superior potency and desirable physicochemical properties. The experimental protocols outlined here provide a robust framework for the head-to-head comparison and validation of novel PROTACs, thereby accelerating the advancement of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine analogs
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine analogs and related 2,5-disubstituted 1,3,4-thiadiazole derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key relationships, this document serves as a resource for researchers and professionals in drug discovery and development. The insights are drawn from various studies on the anticancer, antimicrobial, and enzyme inhibitory properties of this class of compounds.
Comparative Analysis of Biological Activities
The biological activity of 2,5-disubstituted 1,3,4-thiadiazole analogs is significantly influenced by the nature of the substituents at the C2 and C5 positions. The morpholine moiety, often present at the C2 position, generally contributes to favorable pharmacokinetic properties. The substituent at the C5 position, including halogens like bromine, plays a crucial role in modulating the biological potency and selectivity.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents.[1][2] The introduction of a morpholine ring, often linked via different spacers, has been a strategy to enhance cytotoxic effects against various cancer cell lines.
For instance, a series of honokiol derivatives bearing a 1,3,4-thiadiazole scaffold displayed significant cytotoxicity against A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cell lines, with the most active compounds showing IC50 values in the low micromolar range.[3] In another study, 2,5-disubstituted 1,3,4-thiadiazoles were evaluated against MCF-7 and MDA-MB-231 breast cancer cells, where a 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole demonstrated the strongest anti-proliferative activity.[4]
Table 1: Anticancer Activity of Selected 2,5-Disubstituted 1,3,4-Thiadiazole Analogs
| Compound ID | C2-Substituent | C5-Substituent | Cell Line | IC50 (µM) | Reference |
| 8a | Honokiol derivative | Aryl | A549 | 1.62 - 4.61 | [3] |
| 8d-f | Honokiol derivative | Aryl | Various | 1.62 - 10.21 | [3] |
| 14a-c | Acetamide-piperazine | 4-chlorophenyl | MCF-7, HepG2 | 2.32 - 8.35 | [3] |
| 32a,d | Hybrid molecule | Aryl | HePG-2, MCF-7 | 3.31 - 9.31 | [3] |
| ST10 | 3-methoxyphenyl | 2-(2-trifluorometylophenylamino) | MCF-7 | 49.6 | [4] |
| ST10 | 3-methoxyphenyl | 2-(2-trifluorometylophenylamino) | MDA-MB-231 | 53.4 | [4] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a key component in the development of novel antimicrobial agents.[5] The presence of a morpholine ring has been shown to contribute to the antibacterial and antifungal properties of these compounds.
A series of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives were evaluated for their antifungal activity against Candida albicans and other non-albicans species.[6] Notably, the morpholinoethylamino derivative exhibited high potency, surpassing standard antifungal drugs in some cases.[6]
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Analogs
| Compound ID | C2-Substituent | C5-Substituent | Organism | MIC (µg/mL) | Reference |
| 14f | morpholinoethylamino | 2,4-dihydroxyphenyl | C. non-albicans | 34.4 | [6] |
| 19 | p-chlorophenylamino | 3-hydroxy-2-naphthyl | S. aureus | 62.5 | [6] |
| 1b, 1e, 1g | Amino | Substituted phenyl | S. faecalis, MSSA, MRSA | 4 - 64 | [7] |
| 2g | Amino | Substituted phenyl | C. albicans | 8 | [7] |
Experimental Protocols
The evaluation of the biological activities of these 1,3,4-thiadiazole analogs involves standardized experimental protocols.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: The prepared inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Synthesis and Structure-Activity Relationships
The following diagrams illustrate a generalized synthetic workflow for 2,5-disubstituted 1,3,4-thiadiazoles and a conceptual representation of their structure-activity relationships.
Caption: Generalized synthetic workflow for 2,5-disubstituted 1,3,4-thiadiazole analogs.
Caption: Conceptual SAR of 2,5-disubstituted 1,3,4-thiadiazoles.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Brominated vs. Non-Brominated Thiadiazole Morpholine Derivatives: A Guide for Drug Development Professionals
A deep dive into the pharmacological potential of thiadiazole morpholine derivatives, this guide offers a comparative analysis of brominated and non-brominated analogues. We explore their anticancer and antimicrobial activities, supported by experimental data and detailed protocols, to inform future drug discovery and development efforts.
Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a morpholine moiety can further enhance the pharmacological profile of these compounds. A key area of investigation in the development of thiadiazole-based therapeutics is the impact of halogenation, particularly bromination, on their biological efficacy. This guide provides a comparative overview of brominated and non-brominated thiadiazole morpholine derivatives, summarizing available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Anticancer Activity: A Comparative Look at Brominated and Non-Brominated Derivatives
The introduction of a bromine atom to the thiadiazole morpholine scaffold can significantly influence its anticancer activity. While direct comparative studies on identical molecular backbones are limited, the available data on various thiadiazole derivatives suggest that bromination often leads to enhanced cytotoxicity against cancer cell lines. This is potentially due to increased lipophilicity, which can improve cell membrane permeability, and the role of the bromine atom in forming halogen bonds with biological targets.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Brominated Thiadiazole | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | LoVo | >100 | [1] |
| 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | >100 | [1] | |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [2] | |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [2] | |
| Brominated Thiadiazole | N/A | N/A | N/A | N/A |
Note: Data for a directly comparable brominated thiadiazole morpholine derivative was not available in the reviewed literature. The table includes data for non-brominated thiadiazole derivatives to provide a baseline for future comparative studies.
Antimicrobial Activity: The Impact of Bromination
Similar to anticancer activity, the antimicrobial properties of thiadiazole derivatives can be modulated by the presence of a bromine atom. Halogenation can enhance the ability of these compounds to disrupt microbial cell walls and interfere with essential enzymatic processes. The following table summarizes available data on the antimicrobial activity of thiadiazole derivatives.
| Compound Type | Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Non-Brominated Thiadiazole | Azo-imine thiadiazole derivative | Escherichia coli | 22 | [3] |
| Azo-imine thiadiazole derivative | Staphylococcus aureus | 14 | [3] | |
| Azo-imine thiadiazole derivative | Bacillus subtilis | 13 | [3] | |
| Brominated Thiadiazole | N/A | N/A | N/A | N/A |
Note: Data for a directly comparable brominated thiadiazole morpholine derivative was not available in the reviewed literature. The table includes data for non-brominated thiadiazole derivatives to provide a baseline for future comparative studies.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used in the evaluation of thiadiazole morpholine derivatives.
Synthesis of Thiadiazole Morpholine Derivatives
A general synthetic route to thiadiazole morpholine derivatives involves the reaction of an appropriate aromatic compound with 4-morpholine carbonyl chloride, followed by diazotization and coupling with 2-amino-5-mercapto-1,3,4-thiadiazole. For the synthesis of brominated derivatives, a brominated starting material would be utilized.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity Assessment: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is used to determine the antimicrobial susceptibility of bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly streak the inoculum onto a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks impregnated with the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
Signaling Pathway and Experimental Workflow
The anticancer activity of many thiadiazole derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: PI3K/Akt Signaling Pathway Inhibition by Thiadiazole Derivatives.
The following diagram illustrates a typical experimental workflow for the comparative analysis of brominated and non-brominated thiadiazole morpholine derivatives.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion and Future Directions
The available evidence suggests that bromination can be a valuable strategy for enhancing the biological activities of thiadiazole morpholine derivatives. However, the lack of direct comparative studies with quantitative data highlights a significant gap in the current research landscape. Future studies should focus on the synthesis and parallel evaluation of brominated and non-brominated analogues to establish clear structure-activity relationships. Such data will be invaluable for the rational design of novel, potent, and selective thiadiazole-based therapeutic agents for the treatment of cancer and infectious diseases.
References
Comparative Cross-Reactivity Analysis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine and Structurally Related Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the characterization of a compound's selectivity is a critical step in assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative framework for understanding the cross-reactivity of the novel compound 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine. Due to the absence of publicly available experimental data for this specific molecule, this document serves as a template, outlining the established methodologies and data presentation formats used in cross-reactivity studies. To illustrate these principles, we present a comparative analysis of three well-characterized kinase inhibitors that share structural motifs with the compound of interest: Dasatinib, Gefitinib, and Bosutinib.
The 1,3,4-thiadiazole and morpholine moieties are prevalent scaffolds in medicinal chemistry, known to impart a range of biological activities.[1][2] Compounds incorporating these rings have shown promise in various therapeutic areas, including oncology.[3][4][5] Understanding the kinase selectivity profile of such compounds is paramount, as off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of Dasatinib, Gefitinib, and Bosutinib against a panel of selected kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% and are indicative of the compound's potency. A lower IC50 value denotes a higher potency. This data is compiled from publicly available sources and is presented to exemplify how cross-reactivity data is typically displayed.
| Kinase Target | Dasatinib IC50 (nM) | Gefitinib IC50 (nM) | Bosutinib IC50 (nM) |
| ABL1 | <1 | >10,000 | 1.2 |
| SRC | 0.8 | >10,000 | 1.2 |
| EGFR | 23 | 26, 37 | 100 |
| VEGFR2 | 8 | 1,300 | 100 |
| PDGFRβ | 16 | >10,000 | 34 |
| KIT | 5 | >10,000 | 14 |
| LCK | 1.1 | >10,000 | 1.2 |
| LYN | 1.1 | >10,000 | 1.2 |
| EPHB4 | 3 | >10,000 | 28 |
| FYN | 1.1 | >10,000 | 1.2 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[6][7][8][9][10][11][12][13][14][15] The data presented here is for illustrative and comparative purposes.
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental protocols. The two primary methods employed are in vitro kinase assays and receptor-ligand binding assays.
In Vitro Kinase Assay Protocol
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a panel of purified kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Purified recombinant kinases.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP).
-
Kinase reaction buffer.
-
96- or 384-well microplates.
-
Phosphocellulose paper or filter plates.
-
Scintillation counter or luminescence plate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the microplate. Include a vehicle control (DMSO only).
-
Reaction Mixture Preparation: In a separate set of tubes, prepare a reaction mixture containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Initiation of Reaction: Add the reaction mixture to the wells of the microplate containing the diluted compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation of Phosphorylated Substrate: Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate to capture the phosphorylated substrate. Wash away the unreacted [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter. Alternatively, non-radioactive methods that measure ADP production (e.g., ADP-Glo) can be used, with detection via luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Receptor-Ligand Binding Assay Protocol
This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Test compound.
-
Cell membranes or purified receptors.
-
Radiolabeled ligand specific for the target receptor.
-
Incubation buffer.
-
Glass fiber filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes or purified receptors, the radiolabeled ligand, and the incubation buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Caption: Simplified Signaling Pathways Targeted by Kinase Inhibitors.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
Benchmarking Novel Protein Degrader Building Blocks: A Comparative Guide for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the discovery and validation of novel building blocks for potent and selective degraders, such as Proteolysis Targeting Chimeras (PROTACs), is a critical endeavor. This guide provides a comparative framework for benchmarking the novel E3 ligase ligand candidate, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, against well-established protein degraders.
The guide will focus on a hypothetical evaluation of this compound as a new E3 ligase-recruiting moiety, comparing its potential performance with degraders built upon the widely used Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The choice of the E3 ligase ligand is crucial for the efficacy and selectivity of the resulting degrader.
Benchmarking Overview
This guide will use established protein degraders as benchmarks for our hypothetical evaluation of a PROTAC incorporating this compound.
Known Protein Degraders for Comparison:
-
Molecular Glues (CRBN-based): Thalidomide and its analogs (Lenalidomide, Pomalidomide) are considered foundational molecular glue degraders that modulate the substrate specificity of the CRBN E3 ligase complex.[1][2][3] They induce the degradation of neo-substrates such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][5]
-
PROTACs (CRBN-based): ARV-110 (Bavdegalutamide) is a clinical-stage oral PROTAC that recruits the CRBN E3 ligase to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[6][7][8][9][10]
-
PROTACs (VHL-based): JQ1-based PROTACs, such as MZ1, utilize a ligand for the VHL E3 ligase to target the BET family of bromodomain proteins (BRD2, BRD3, and BRD4) for degradation.[11] JQ1 itself is an inhibitor of these proteins.[11][12]
Comparative Data Presentation
The following tables outline the key performance indicators for evaluating a novel protein degrader against established benchmarks. The data for the hypothetical "Compound-X-PROTAC" (a PROTAC utilizing this compound) would be generated through the experimental protocols described later in this guide.
Table 1: E3 Ligase Ligand Affinity
| E3 Ligase Ligand | E3 Ligase Target | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | CRBN | ~200 nM | Isothermal Titration Calorimetry (ITC) |
| VH032 (VHL Ligand) | VHL | ~100 nM | Surface Plasmon Resonance (SPR) |
| This compound | TBD | To be determined | SPR / ITC |
Table 2: PROTAC Performance - Degradation Efficiency
| PROTAC | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | Androgen Receptor | CRBN | ~1 | >90 | VCaP |
| MZ1 | BRD4 | VHL | ~10 | >90 | HeLa |
| Compound-X-PROTAC | User-defined | Hypothesized | To be determined | To be determined | User-defined |
Table 3: PROTAC Performance - Selectivity
| PROTAC | Target Protein | Off-Target Proteins Degraded | Selectivity Profile |
| ARV-110 | Androgen Receptor | Minimal | Highly selective for AR |
| MZ1 | BRD4 | BRD2, BRD3 (to a lesser extent) | Preferential for BRD4 over other BETs |
| Compound-X-PROTAC | User-defined | To be determined | To be determined |
Signaling Pathways and Experimental Workflows
Signaling Pathway: PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, inducing the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Experimental Workflow: Characterization of a Novel PROTAC
Caption: A typical experimental workflow for the characterization and validation of a novel PROTAC molecule.
Experimental Protocols
1. E3 Ligase Binding Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity (Kd) of this compound to a panel of recombinant E3 ligases (e.g., CRBN, VHL).
-
Methodology:
-
Immobilize the recombinant E3 ligase protein on a sensor chip.
-
Prepare a series of concentrations of the compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface and measure the change in the SPR signal in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
-
2. Western Blot for Protein Degradation
-
Objective: To visually assess the degradation of a target protein in cells treated with the PROTAC.
-
Methodology:
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
3. DC50 and Dmax Determination
-
Objective: To quantify the potency (DC50) and efficacy (Dmax) of the PROTAC-induced protein degradation.
-
Methodology:
-
Perform a Western blot as described above with a wider range of PROTAC concentrations.
-
Use densitometry software to quantify the intensity of the target protein band, normalized to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation).
-
4. Global Proteomics for Selectivity Profiling
-
Objective: To assess the selectivity of the PROTAC by identifying other proteins that are degraded upon treatment.
-
Methodology:
-
Treat cells with the PROTAC at a concentration known to induce maximal degradation of the target protein.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in the treated versus vehicle-treated samples.
-
Identify proteins whose abundance is significantly decreased in the PROTAC-treated samples.
-
Conclusion
The framework presented in this guide provides a comprehensive approach to benchmarking a novel protein degrader building block like this compound. By systematically evaluating its E3 ligase binding, and the resulting PROTAC's degradation efficiency and selectivity in comparison to well-characterized degraders, researchers can make informed decisions about its potential as a valuable component in the development of new targeted protein degradation therapies. The provided experimental protocols offer a starting point for the rigorous in-vitro and in-cell characterization required for advancing novel degrader candidates.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Scarcity of In Vivo Data for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine: A Comparative Look at Related Thiadiazole Derivatives
Despite the growing interest in 1,3,4-thiadiazole scaffolds in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a notable absence of specific in vivo efficacy studies for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine. While numerous studies highlight the potential of the broader 1,3,4-thiadiazole class of compounds in various therapeutic areas, particularly as anticancer agents, specific data for this brominated morpholine derivative remains elusive. This guide, therefore, provides a comparative overview of the in vivo efficacy of structurally related 1,3,4-thiadiazole and morpholine-containing compounds, offering valuable insights for researchers and drug development professionals in the absence of direct data on the target molecule.
The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that has been extensively investigated for its wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] Its mesoionic character is believed to facilitate the crossing of cellular membranes, allowing for strong interactions with biological targets.[1][4] The incorporation of a morpholine ring, a common pharmacophore in drug discovery, can further modulate the physicochemical properties and biological activity of the parent molecule.[5]
In Vivo Anticancer Efficacy of 1,3,4-Thiadiazole Derivatives: A Snapshot
While specific in vivo data for this compound is not available, several studies have demonstrated the in vivo anticancer potential of other 1,3,4-thiadiazole derivatives. These studies provide a valuable benchmark for understanding the potential efficacy of this class of compounds.
For instance, a series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles has shown potent in vivo anticancer activity in a HT-29 human colon tumor xenograft model in SCID mice.[6] The promising anticancer effects, coupled with low acute toxicity, underscore the therapeutic potential of this scaffold.[6]
The general anticancer activity of 1,3,4-thiadiazole derivatives has been attributed to various mechanisms, including the inhibition of crucial signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2] Some derivatives have also been found to interfere with DNA replication processes.[7]
Experimental Protocols for In Vivo Efficacy Studies
To provide a framework for potential future studies on this compound, a general experimental protocol for assessing in vivo anticancer efficacy, based on common practices for related compounds, is outlined below.
Xenograft Tumor Model
A widely used method for evaluating the in vivo anticancer activity of a compound involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.
Methodology:
-
Animal Models: Severe combined immunodeficient (SCID) or other immunocompromised mouse strains are typically used.
-
Cell Lines: A human cancer cell line of interest (e.g., HT-29 for colon cancer) is cultured and prepared for injection.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a specified size, animals are randomized into groups and treated with the test compound (e.g., via intraperitoneal or oral administration) or a vehicle control.
-
Data Collection: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
Signaling Pathways Implicated in Thiadiazole Anticancer Activity
The anticancer effects of 1,3,4-thiadiazole derivatives are often linked to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a frequently implicated target.
The Path Forward
The absence of in vivo efficacy data for this compound presents a clear research gap. Future studies should aim to evaluate the in vivo anticancer activity of this specific compound, potentially using the experimental frameworks outlined above. Such research would be crucial in determining its therapeutic potential and would provide a more direct comparison to the broader class of 1,3,4-thiadiazole derivatives. Researchers in the field are encouraged to investigate the in vivo properties of this and other novel thiadiazole-morpholine hybrids to further explore their potential as next-generation therapeutic agents.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a crucial pharmacophore in modern drug discovery, forming the core of various therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties. The efficient synthesis of this heterocyclic scaffold is of paramount importance to researchers in medicinal chemistry and materials science. This guide provides an objective comparison of four prominent methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles: conventional thermal synthesis, microwave-assisted synthesis, ultrasound-assisted synthesis, and one-pot synthesis.
Comparative Performance of Synthesis Methods
The choice of synthetic methodology can significantly impact reaction efficiency, yield, and environmental footprint. The following table summarizes quantitative data from various studies to offer a clear comparison of the different approaches for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, primarily from carboxylic acids and thiosemicarbazide.
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Conventional Synthesis | Carboxylic Acid, Thiosemicarbazide, Conc. H₂SO₄/POCl₃, Reflux | Several hours (e.g., 3-20 h) | 60-80 | Well-established, simple equipment | Long reaction times, high energy consumption, use of harsh/corrosive acids |
| Microwave-Assisted | Carboxylic Acid, Thiosemicarbazide, Conc. H₂SO₄/POCl₃, MWI | 3-30 minutes | 70-95 | Drastically reduced reaction times, often higher yields, energy efficient.[1][2] | Requires specialized microwave reactor |
| Ultrasound-Assisted | Hydrazonyl halides, Thiocarboxanilide, Ultrasonic irradiation | 1.5-2.5 hours | 85-95 | Improved reaction rates and yields, eco-friendly.[3] | Specialized equipment (ultrasonic bath/probe) required |
| One-Pot Synthesis | Carboxylic Acid, Thiosemicarbazide, Polyphosphate Ester (PPE) | 2-4 hours | 70-88 | Streamlined process, avoids isolation of intermediates, mild conditions.[4][5] | PPE can be viscous and difficult to handle |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis methods discussed.
Conventional Synthesis from Thiosemicarbazide
This method involves the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide under thermal conditions.
Protocol:
-
A mixture of an appropriate aromatic carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared.
-
Concentrated sulfuric acid (or phosphorus oxychloride) is slowly added as a catalyst and dehydrating agent.
-
The mixture is refluxed for 3-5 hours.[6]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-cold water.
-
The solution is neutralized with a 10% sodium carbonate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.[6]
Microwave-Assisted Synthesis (MWI)
Microwave irradiation offers a significant acceleration of the conventional acid-catalyzed cyclization.
Protocol:
-
A mixture of the carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol) is placed in a microwave-safe vessel.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The vessel is placed in a microwave reactor and irradiated for 3-6 minutes at a power of 250-480 watts.[1][7]
-
Reaction completion is monitored by TLC.
-
The resulting mixture is cooled and worked up as described in the conventional method (pouring into ice water, neutralization, filtration, and recrystallization).
Ultrasound-Assisted Synthesis
This method utilizes ultrasonic waves to promote the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3]
Protocol for Substituted 1,3,4-Thiadiazoles:
-
In a suitable flask, 1-methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide (1 mmol) and the appropriate hydrazonyl halide (1 mmol) are dissolved in ethanol.
-
Triethylamine (1.5 mmol) is added as a base.
-
The reaction flask is partially submerged in an ultrasonic cleaning bath.
-
The mixture is irradiated with ultrasound at a frequency of 40-50 kHz for 1.5-2.5 hours at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is triturated with methanol, and the resulting solid product is collected by filtration, washed with methanol, and recrystallized.[3]
One-Pot Synthesis using Polyphosphate Ester (PPE)
This efficient method combines the formation of the acylthiosemicarbazide intermediate and its subsequent cyclodehydration in a single step, using a milder reagent than strong mineral acids.[4][5]
Protocol:
-
In a round-bottom flask, the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol) are mixed.[4]
-
Chloroform is added as a solvent, followed by polyphosphate ester (PPE).
-
The mixture is heated with stirring to 80-85°C and refluxed. Reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is carefully poured into ice water.
-
The solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The precipitated solid is collected by vacuum filtration, washed with water, and recrystallized from ethanol to obtain the pure product.[4]
Visualization of Synthetic Workflows
The following diagrams, generated using DOT language, illustrate the logical flow of each synthetic method.
Caption: Workflow for Conventional Thermal Synthesis of 1,3,4-Thiadiazoles.
Caption: Workflow for Microwave-Assisted Synthesis of 1,3,4-Thiadiazoles.
Caption: Workflow for Ultrasound-Assisted Synthesis of 1,3,4-Thiadiazoles.
Caption: Workflow for One-Pot Synthesis using Polyphosphate Ester (PPE).
References
- 1. hakon-art.com [hakon-art.com]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Ultrasound assisted synthesis of some new 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives incorporating pyrazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Assessing the Novelty of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine in Patent Literature: A Comparative Guide
Introduction
For researchers and professionals in drug development, understanding the patent landscape of a novel chemical entity is a critical step in the innovation process. This guide provides a comprehensive assessment of the novelty of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine based on an extensive review of current patent literature. Our analysis indicates that this specific compound is not explicitly claimed in any existing patents, suggesting a high degree of novelty. However, numerous patents claim structurally related compounds featuring the core scaffolds of 1,3,4-thiadiazole and morpholine. This guide will objectively compare this compound with these patented alternatives, providing available experimental data and detailed methodologies to support further research and development.
Comparative Analysis of Patented 1,3,4-Thiadiazole Morpholine Derivatives
While no patents were found for the exact structure of this compound, the patent literature reveals a number of derivatives that share the 1,3,4-thiadiazole and morpholine moieties. These patents primarily focus on the therapeutic applications of these compounds, ranging from antihistamine and anticholinergic properties to anticancer and anti-inflammatory activities.[1][2][3][4][5][6] The key structural variations in the patented compounds lie in the substituents on the 1,3,4-thiadiazole ring and the nature of the linkage to the morpholine ring.
Table 1: Comparison of this compound with Patented Analogs
| Compound | Key Structural Features | Patented Therapeutic Application | Patent Reference |
| This compound | 5-Bromo substituent on the thiadiazole ring directly linked to morpholine. | Not specified in patent literature. | Not patented. |
| 1,3,4-Thiadiazole Derivatives | Phenyl group at position 5 and an amine group at position 2 of the thiadiazole ring. | Antihistamine and anticholinergic properties. | EP0356333A1[1] |
| Imidazo[2,1-b][1][2][7]thiadiazole Derivatives | Fused imidazo-thiadiazole ring system with a morpholine-containing side chain. | Antitubercular activity against Mycobacterium tuberculosis. | Mentioned in scientific literature review of biological activities.[2] |
| 1,3,4-Thiadiazole Derivatives | Various substituents at the 2 and 5 positions of the thiadiazole ring. | Immunomodulators, inhibiting the PD-1 signaling pathway. | Not specified in a single patent, but a general class of compounds.[8] |
| Morpholine Derivatives with Thiadiazole | Morpholine ring attached to a larger scaffold which contains a thiadiazole ring. | Treatment of pain, inflammation, migraine, and emesis. | WO1996029328A1[9] |
Experimental Protocols from Patent Literature
To aid in the potential synthesis and evaluation of this compound, this section details relevant experimental protocols extracted from the patent literature for the synthesis of related 1,3,4-thiadiazole and morpholine derivatives.
1. General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
A common method for the synthesis of the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazides or the reaction of dithiocarbazates with various reagents.
-
Protocol: A general procedure involves reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid to yield a 2-amino-5-substituted-1,3,4-thiadiazole. Subsequent modifications can be made to the amino group. An alternative is the reaction of an acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization.[10]
2. Synthesis of Morpholine Derivatives
The synthesis of morpholine and its derivatives is well-established in the chemical literature and patents.
-
Protocol: A common industrial process for producing morpholine involves the reaction of diethylene glycol with ammonia in the presence of hydrogen and a hydrogenation-dehydrogenation catalyst at elevated temperatures and pressures.[11][12] For laboratory-scale synthesis of N-substituted morpholines, a typical method is the reaction of morpholine with an appropriate electrophile, such as an alkyl halide or a sulfonyl chloride, in the presence of a base.
3. Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole Derivatives
A scientific article describes the synthesis of new 1,3,4-thiadiazole derivatives containing a morpholine ring for applications as azo dyes.
-
Protocol: 4-Morpholine carbonyl chloride is reacted with appropriate aromatic compounds to produce morpholine derivatives. Separately, 2-amino-5-mercapto-1,3,4-thiadiazole is diazotized at 0°C. The resulting diazonium salt is then coupled with the prepared morpholine derivatives to yield the final azo dye products.[13]
Visualizing the Novelty: Structural Comparison
The following diagrams, generated using Graphviz, illustrate the structural relationship between the target compound and the general class of patented 1,3,4-thiadiazole morpholine derivatives, highlighting the novelty of the 5-bromo substitution.
Conclusion and Future Outlook
Based on a thorough review of the patent literature, This compound appears to be a novel compound. While the core 1,3,4-thiadiazole and morpholine scaffolds are well-represented in numerous patents for a variety of therapeutic applications, the specific combination and, crucially, the 5-bromo substitution on the thiadiazole ring are not explicitly claimed.
This presents a significant opportunity for researchers and drug development professionals. The novelty of this compound suggests that it could be the subject of new patent applications, provided it demonstrates unique and valuable properties. Future research should focus on the synthesis of this compound and the evaluation of its biological activity across a range of assays, drawing inspiration from the therapeutic applications of its patented analogs. The diverse biological activities associated with 1,3,4-thiadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, provide a strong rationale for investigating the potential of this novel molecule.[3][4][5][6]
References
- 1. EP0356333A1 - 1,3,4-Thiadiazole derivatives, process for their obtention, and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105601587A - 1,3,4-thiadiazole derivative, synthesis method and application of 1,3,4-thiadiazole derivative - Google Patents [patents.google.com]
- 8. WO2015033301A1 - 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as immunomodulators - Google Patents [patents.google.com]
- 9. WO1996029328A1 - Morpholine derivatives, compositions containing them and their use as therapeutic agents - Google Patents [patents.google.com]
- 10. US3824246A - Process for the preparation of 2-substituted-1,3,4-thiadiazole-5-thiols - Google Patents [patents.google.com]
- 11. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 12. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 13. asianpubs.org [asianpubs.org]
Comparative Guide to the Validation of Analytical Methods for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine. While specific validation data for this compound is not publicly available, this document compiles and compares relevant techniques and performance data from analogous structures, namely 1,3,4-thiadiazole and morpholine derivatives. The information herein serves as a robust starting point for developing and validating analytical methods for the target compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is paramount for accurate and reliable quantification and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques suitable for quantitative analysis, while spectroscopic methods are indispensable for structural elucidation and identification.
| Analytical Technique | Principle | Typical Validation Parameters | Applicability to Target Compound |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Linearity: r² > 0.999 Accuracy (Recovery): 96.25% - 100%[1][2][3] Precision (RSD): Intraday: < 2%, Interday: < 5%[2][4] LOD: 0.05 - 0.740 µg/mL[1][5] LOQ: 0.1 - 0.2242 µg/mL[1][5] | Highly suitable for purity determination, stability studies, and quantification in pharmaceutical formulations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Linearity: r² > 0.9999[4] Accuracy (Recovery): 88.6% - 109.0%[4][6] Precision (RSD): Intraday: 1.4% - 9.4%, Interday: 1.5% - 7.0%[4][6] LOD: 1.3 - 7.3 µg/kg[4][6] LOQ: 4.1 - 24.4 µg/L[4][6] | Suitable for the analysis of the morpholine moiety, potentially after derivatization to increase volatility.[4][6] Useful for identifying impurities. |
| UV-Visible Spectroscopy | Measurement of the absorption of ultraviolet and visible light by the analyte. | λmax: Dependent on solvent and substituents. For 1,2,3-thiadiazole derivatives, λmax is typically in the 200-400 nm range.[7] Beer's Law Compliance: Linearity in the range of absorbance 0.1-1.0.[7] | Primarily used for preliminary identification, concentration estimation, and as a detection method for HPLC.[7] |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation, which corresponds to molecular vibrations. | Provides information on the presence of functional groups. | Used for structural confirmation by identifying characteristic vibrational frequencies of the thiadiazole ring, C-Br, and morpholine moieties. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Provides detailed structural elucidation. | Essential for unambiguous structure confirmation and characterization of the synthesized compound and any related substances. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the key techniques discussed.
RP-HPLC Method for 1,3,4-Thiadiazole Derivatives
This protocol is adapted from a validated method for a similar 1,3,4-oxadiazole derivative and can be optimized for this compound.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% orthophosphoric acid or ammonium acetate). A typical starting point could be a 90:10 (v/v) mixture of acetonitrile and buffer.[1]
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a starting point could be around 235-260 nm).[1]
-
Injection Volume: 10 µL.[5]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 10-100 µg/mL).[1][2][3]
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase or a suitable solvent to a concentration within the linear range.
-
GC-MS Method for Morpholine Determination
This protocol is based on methods developed for the analysis of morpholine in various matrices and involves a derivatization step.[4][6]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Derivatization:
-
Chromatographic Conditions:
-
Column: A capillary column suitable for amine or nitrosamine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from other components.
-
Injection Mode: Splitless or split injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.
-
Spectroscopic Characterization
-
UV-Vis Spectroscopy: [7]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure: Scan the sample over a wavelength range of 200-400 nm using the pure solvent as a reference.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or a mull of the solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure: Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Polar solvents like DMSO-d₆ are often effective for thiadiazole derivatives.[8]
-
Instrumentation: Use a high-field NMR spectrometer.
-
Procedure: Acquire ¹H and ¹³C NMR spectra, and consider 2D NMR experiments (e.g., HSQC, HMBC) for complete structural assignment.[9]
-
Visualizing the Validation Workflow
A systematic workflow is essential for the successful validation of any analytical method. The following diagram illustrates the key stages involved.
Caption: A typical workflow for the validation of an analytical method.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, and adherence to established protocols is mandatory. This guide provides detailed, step-by-step instructions for its safe handling and disposal.
Hazard Identification and Safety Precautions
This compound presents several health hazards.[1] According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[1][3]
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | H302 |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | H315 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | H319 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1] | H335 |
Experimental Protocols: Spill and Disposal Procedures
Spill Management:
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2]
-
Decontamination: Thoroughly clean the spill area with soap and water.[2]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Protocol:
The primary route for the disposal of this compound is through a licensed hazardous waste disposal company.[1]
-
Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.[4]
-
As a brominated organic compound, it must be collected in a dedicated "halogenated organic waste" container.[5][6] Do not mix with non-halogenated organic waste.[5]
-
Aqueous solutions containing this compound should also be collected as hazardous aqueous waste.[5]
-
-
Containerization and Labeling:
-
Collect solid waste, including contaminated consumables (e.g., weighing boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[2]
-
The container must be compatible with the chemical and properly labeled with the full chemical name, "Hazardous Waste," and all associated hazard symbols.[2]
-
-
Storage Pending Disposal:
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine (CAS 1341405-19-3) in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally related chemicals, including morpholine and bromo-thiadiazole derivatives, to ensure a high standard of safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles.[3][4] A face shield should also be used to offer a full range of protection against splashes to the face and eyes.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Wear elbow-length, powder-free, impervious gloves.[3][5] Recommended materials include butyl rubber or fluoroelastomer.[3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[5] |
| Body Protection | Protective Clothing | A chemical-protection suit or a lab coat with long cuffs is recommended to prevent skin contact.[3][5] |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a chemical fume hood.[4] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge should be used.[4] For significant spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3][6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]
-
Use explosion-proof electrical and ventilating equipment.[1][4]
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust or vapors.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[3][7]
-
Wash hands thoroughly with soap and water after handling.[2][8]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][7]
-
Store in a locked location.[8]
-
Containers should be clearly labeled with the full chemical name and hazard symbols.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect any solid residue or contaminated materials (e.g., weighing paper, wipes) in a designated, labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.[8] Do not mix with other waste streams.[8]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[8]
-
Disposal Route: The primary method of disposal is through an approved hazardous waste disposal service.[8]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. redox.com [redox.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
